PF-5190457
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a ghrelin receptor inverse agonist; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDADZJCKGWKR-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334782-79-4 | |
| Record name | PF-5190457 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334782794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-5190457 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-5190457 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF33NL9U5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of PF-5190457: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05190457 is a potent, selective, and orally bioavailable small molecule that has been identified as a ghrelin receptor inverse agonist and competitive antagonist.[1] The ghrelin receptor, a G protein-coupled receptor (GPCR) formally known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a key regulator of energy homeostasis, appetite, and glucose metabolism.[2][3][4] A unique characteristic of the ghrelin receptor is its high level of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[2][4][5] This basal signaling is thought to play a significant role in its physiological functions. PF-05190457 has been developed to modulate this activity, offering a potential therapeutic avenue for metabolic diseases such as type 2 diabetes and obesity.[1][6] This guide provides a detailed overview of the mechanism of action of PF-05190457, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Mechanism of Action: Inverse Agonism and Competitive Antagonism
PF-05190457 exerts its effects on the ghrelin receptor through a dual mechanism:
-
Inverse Agonism: The ghrelin receptor exhibits a high degree of constitutive, or ligand-independent, activity, estimated to be around 50% of its maximal signaling capacity.[2][3] This basal signaling occurs primarily through the Gαq protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. As an inverse agonist, PF-05190457 binds to the ghrelin receptor and stabilizes it in an inactive conformation, thereby reducing this constitutive signaling and lowering basal intracellular calcium levels.[6][8][9]
-
Competitive Antagonism: In the presence of ghrelin, PF-05190457 acts as a competitive antagonist. It binds to the same site as ghrelin, thereby blocking the receptor and preventing ghrelin-induced signaling.[6]
This dual mechanism allows PF-05190457 to not only block the effects of elevated ghrelin levels but also to dampen the baseline activity of the receptor, potentially offering a more comprehensive therapeutic effect.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of PF-05190457 with the ghrelin receptor across various in vitro and ex vivo assays.
Table 1: Receptor Binding Affinity of PF-05190457
| Parameter | Species | Value | Assay Format |
| pKi | Human | 8.36 | Not Specified |
| Kd | Human | 3 nM | Radioligand Binding |
| Ki | Human | 2.49 nM (90 min), 1.42 nM (24h) | Radioligand Filter Assay |
Table 2: Functional Potency of PF-05190457
| Parameter | Species | Value | Assay |
| EC50 (Vagal Afferent Firing) | Rat | Not Specified | Ex vivo Electrophysiology |
| EC50 (Intracellular Ca2+ Increase) | Rat | Not Specified | Calcium Imaging in Dispersed Islets |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the ghrelin receptor and the experimental workflow used to characterize PF-05190457.
References
- 1. researchgate.net [researchgate.net]
- 2. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common structural basis for constitutive activity of the ghrelin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
PF-5190457: A Technical Guide to a Ghrelin Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). The document outlines its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization, making it a valuable resource for professionals in the field of drug discovery and development.
Core Concepts: Inverse Agonism at the Ghrelin Receptor
The ghrelin receptor, a G-protein coupled receptor (GPCR), exhibits a high degree of constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin. This compound functions as an inverse agonist, a compound that not only blocks the action of the agonist (ghrelin) but also reduces the receptor's basal, constitutive activity. This mechanism is distinct from that of a neutral antagonist, which would only block the effects of an agonist. The inverse agonism of this compound is a key feature of its pharmacological profile, suggesting a more profound suppression of ghrelin receptor signaling.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and binding affinity of this compound for the ghrelin receptor.
Table 1: In Vitro Functional Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Europium-labeled GTP binding | HEK293 expressing human GHSR1a | IC50 | 6.6 |
Table 2: In Vitro Binding Affinity of this compound
| Radioligand | Cell Line / Tissue | Parameter | Value (nM) |
| [¹²⁵I]-ghrelin | HEK293 expressing human GHSR1a | Ki | 6.61 |
| Not Specified | Not Specified | Kd | 3 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the ghrelin receptor and stabilizing it in an inactive conformation. This reduces the downstream signaling cascades that are constitutively active or stimulated by ghrelin. The ghrelin receptor is known to couple to the Gq family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. It is also known to recruit β-arrestin, a protein involved in receptor desensitization and internalization, as well as in initiating G-protein independent signaling. By acting as an inverse agonist, this compound attenuates these signaling pathways.
The Discovery and Development of PF-5190457: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5190457 is a potent, selective, and orally bioavailable small molecule that acts as a competitive antagonist and inverse agonist at the ghrelin receptor (GHSR1a). This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of this compound. It details the compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the key experimental methodologies employed in its evaluation. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHSR1a), is a G-protein coupled receptor primarily recognized for its role in regulating growth hormone secretion, appetite, and energy homeostasis.[1][2] The receptor exhibits constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin.[1] This has made it an attractive therapeutic target for various conditions, including obesity, type 2 diabetes, and substance use disorders.[2][3] this compound emerged from a discovery program aimed at identifying potent and selective inverse agonists of the ghrelin receptor.[4] As an inverse agonist, this compound not only blocks the action of ghrelin but also suppresses the receptor's constitutive activity.[5]
Mechanism of Action
This compound is a competitive antagonist and inverse agonist of the ghrelin receptor (GHSR1a).[5][6] Its mechanism of action involves binding to the receptor and preventing the binding of acylated ghrelin, the active form of the hormone.[5] Furthermore, as an inverse agonist, it reduces the basal, ligand-independent signaling activity of the receptor.[5] This dual action makes it a robust tool for probing the physiological roles of the ghrelin system.
Signaling Pathways
The ghrelin receptor primarily signals through the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. It can also engage other signaling pathways, including those involving β-arrestin. This compound has been shown to inhibit both Gq-mediated signaling and β-arrestin recruitment.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours | [1][7] |
| Half-life (t1/2) | 8.2 - 9.8 hours | [1][7] |
| Absorption | Rapid | [1][7] |
Table 2: Pharmacodynamic Effects of this compound in Humans
| Parameter | Dose | Effect | Reference |
| Ghrelin-induced Growth Hormone (GH) Release | 100 mg | 77% inhibition | [1][7] |
| Gastric Emptying Lag Time | 150 mg | 30% delay | [1][7] |
| Gastric Half-Emptying Time | 150 mg | 20% delay | [1][7] |
| Postprandial Glucose | 150 mg | 9 mg/dL decrease | [1][7] |
| Heart Rate | ≥50 mg | Increase up to 13.4 beats/min | [1][7] |
| Alcohol Craving (in heavy drinkers) | 100 mg b.i.d. | Reduced | [5][9] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments conducted during the development of this compound.
In Vitro Ghrelin Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the ghrelin receptor.
Methodology:
-
Membrane Preparation: Membranes from cells overexpressing the human ghrelin receptor (GHSR1a) are prepared.
-
Radioligand Binding: A radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin) is used as the ligand.
-
Incubation: Membranes are incubated with the radioligand in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from competition binding curves.
Measurement of Ghrelin-Induced Growth Hormone (GH) Release in Humans
Objective: To assess the in vivo antagonist activity of this compound.
Methodology:
-
Subject Population: Healthy adult volunteers.
-
Study Design: A randomized, placebo-controlled, crossover study.
-
Procedure:
-
Subjects receive a single oral dose of this compound or placebo.
-
At a specified time post-dose, a continuous intravenous infusion of acylated ghrelin is administered.
-
Blood samples are collected at regular intervals before, during, and after the ghrelin infusion.
-
-
Analysis: Plasma GH concentrations are measured using a validated immunoassay. The area under the curve (AUC) of the GH response is calculated and compared between the this compound and placebo groups.
Assessment of Gastric Emptying (Acetaminophen Absorption Test)
Objective: To evaluate the effect of this compound on the rate of gastric emptying.
Methodology:
-
Subject Population: Healthy adult volunteers.
-
Procedure:
-
Subjects ingest a standardized meal containing a known dose of acetaminophen.
-
Concurrently, a single oral dose of this compound or placebo is administered.
-
Blood samples are collected at frequent intervals over several hours.
-
-
Analysis: Plasma acetaminophen concentrations are measured. The rate of appearance of acetaminophen in the plasma reflects the rate of gastric emptying.[4]
Evaluation of Insulin Secretion from Isolated Human Islets
Objective: To determine the direct effect of this compound on pancreatic beta-cell function.
Methodology:
-
Islet Preparation: Human pancreatic islets are isolated from donor pancreata.
-
Incubation: Islets are incubated in a buffer containing a fixed glucose concentration (e.g., 11.2 mM) with or without varying concentrations of this compound.[10]
-
Sample Collection: The supernatant is collected after a specified incubation period.
-
Analysis: Insulin concentrations in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Clinical Development: SAD and MAD Studies
This compound has undergone Phase I clinical evaluation in healthy volunteers through Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies.
Experimental Workflow of a Single Ascending Dose (SAD) Study
Experimental Workflow of a Multiple Ascending Dose (MAD) Study
Therapeutic Potential and Future Directions
The preclinical and early clinical data for this compound suggest its potential for treating a range of conditions. Initially investigated for type 2 diabetes and obesity, its development in these areas was discontinued.[1] However, its ability to modulate central reward pathways has led to its investigation as a potential treatment for alcohol use disorder.[5][9] Further research is warranted to fully elucidate the therapeutic utility of this compound and to explore its potential in other centrally-mediated disorders.[1]
Conclusion
This compound is a well-characterized ghrelin receptor inverse agonist with a favorable pharmacokinetic and safety profile in early clinical studies. The comprehensive data gathered from a range of in vitro, ex vivo, and in vivo experiments provide a solid foundation for its further development. This technical guide summarizes the key findings and methodologies related to this compound, offering a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Static insulin secretion analysis of isolated islets [protocols.io]
- 4. Paracetamol as a Post Prandial Marker for Gastric Emptying, A Food-Drug Interaction on Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gaintherapeutics.com [gaintherapeutics.com]
Probing the Ghrelin Receptor: A Technical Overview of PF-5190457's Binding Affinity and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and pharmacological profile of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). The document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this clinical candidate.
Executive Summary
This compound is a small molecule that exhibits high-affinity binding to the human ghrelin receptor. As an inverse agonist, it not only blocks the action of the endogenous ligand, acyl-ghrelin, but also reduces the receptor's intrinsic, ligand-independent activity.[1] This dual mechanism of action makes it a valuable tool for investigating the physiological roles of the ghrelin system and a potential therapeutic agent for conditions such as alcohol use disorder.[1][2] This guide summarizes the key quantitative binding parameters, details the experimental methodologies used for their determination, and illustrates the associated signaling pathways.
Quantitative Binding Affinity of this compound
The binding affinity of this compound to the ghrelin receptor has been characterized across multiple studies, demonstrating its high potency. The key quantitative metrics are summarized in the table below.
| Parameter | Species | Value | Notes |
| pKi | Human | 8.36 | |
| Ki | Human | 6.61 nM | Determined by displacement of [125I]ghrelin in HEK293 cells. |
| Ki | Human | 1.42 nM | Measured in vitro in recombinant receptor over-expressing cells. |
| Kd | Human | 3 nM | |
| Ki | Mouse | 7.7 nM | Measured in vitro in recombinant receptor over-expressing cells. |
| Ki | Rat | 3.2 nM | Measured in vitro in recombinant receptor over-expressing cells. |
Experimental Protocols
The determination of this compound's binding affinity and functional activity involves standard pharmacological assays. The following outlines the general methodologies employed.
Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).
-
[125I]-labeled ghrelin (radioligand).
-
This compound (test compound).
-
Assay buffer.
-
Scintillation counter.
General Procedure:
-
Cell Preparation: Membranes are prepared from HEK293 cells overexpressing the human ghrelin receptor.
-
Incubation: A constant concentration of [125I]ghrelin is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay for Inverse Agonism
Functional assays are crucial to characterize the inverse agonist activity of this compound by measuring its effect on the basal, or constitutive, activity of the ghrelin receptor.
Objective: To assess the ability of this compound to inhibit the ligand-independent signaling of the ghrelin receptor.
General Procedure (e.g., GTPγS Binding Assay):
-
Membrane Preparation: Membranes from cells expressing the ghrelin receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of this compound in the presence of radiolabeled GTPγS (e.g., [35S]GTPγS).
-
G-protein Activation: In the absence of an inverse agonist, the constitutively active ghrelin receptors will catalyze the binding of GTPγS to G-proteins.
-
Inhibition: this compound, as an inverse agonist, will stabilize the inactive conformation of the receptor, thereby reducing the basal level of G-protein activation and [35S]GTPγS binding.
-
Measurement: The amount of bound [35S]GTPγS is quantified to determine the extent of inhibition of constitutive receptor activity.
Signaling Pathways and Mechanism of Action
This compound acts as both a competitive antagonist and an inverse agonist at the ghrelin receptor (GHSR1a).[1][2] The ghrelin receptor is a G-protein coupled receptor (GPCR) that exhibits a high degree of constitutive (ligand-independent) activity.[1][3]
The binding of the endogenous ligand, acyl-ghrelin, to GHSR1a activates downstream signaling cascades, primarily through Gαq and Gα12/13 proteins.[3] This leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
This compound exerts its effects in two ways:
-
Competitive Antagonism: It competes with acyl-ghrelin for the same binding site on the receptor, thereby preventing ghrelin-induced signaling.
-
Inverse Agonism: It binds to the receptor and stabilizes it in an inactive conformation, reducing the basal signaling that occurs even in the absence of ghrelin.
This dual action leads to the inhibition of both ghrelin-stimulated and constitutive receptor activity, impacting various physiological processes. For instance, this compound has been shown to increase intracellular Ca2+ concentration and insulin secretion in human islets and to increase gastric afferent nerve activity.[4]
References
- 1. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocrine effects of the novel ghrelin receptor inverse agonist this compound: Results from a placebo-controlled human laboratory alcohol co-administration study in heavy drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
The Ghrelin Receptor Inverse Agonist PF-5190457: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of PF-5190457, a potent and selective ghrelin receptor (GHS-R1a) inverse agonist. The data herein are compiled from foundational preclinical studies, offering a core reference for researchers in metabolic disease, addiction, and related fields.
Introduction
This compound is a spiro-azetidino-piperidine compound identified as a highly selective, orally bioavailable inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The ghrelin receptor exhibits high constitutive (ligand-independent) activity; therefore, an inverse agonist like this compound not only blocks the action of the endogenous ligand, acyl-ghrelin, but also suppresses the receptor's basal signaling.[3] This dual action makes it a compelling candidate for investigating the therapeutic potential of ghrelin system modulation. Preclinical studies have primarily explored its role in metabolic regulation and, more recently, in alcohol use disorder.[3][4]
Mechanism of Action: Ghrelin Receptor Inverse Agonism
Acyl-ghrelin binding to GHS-R1a, a G-protein coupled receptor (GPCR), stimulates downstream signaling pathways that promote appetite and growth hormone release.[5][6] As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the constitutive signaling that occurs even in the absence of ghrelin.[3] This leads to the attenuation of downstream pathways such as those involving AMPK and PI3K/Akt, which are responsible for mediating the orexigenic (appetite-stimulating) effects of ghrelin signaling.[6]
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats demonstrate that this compound possesses favorable properties for an orally administered therapeutic, including good exposure and central nervous system penetration.
Table 1: Mean Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
|---|---|---|
| Oral Administration (10 mg/kg) | ||
| Cmax (Plasma) | 1200 | ng/mL |
| Tmax (Plasma) | 0.5 | h |
| AUC (Plasma) | 4900 | ng*h/mL |
| Intravenous Administration (2 mg/kg) | ||
| Clearance | 35 | mL/min/kg |
| Volume of Distribution (Vdss) | 10 | L/kg |
| Central Exposure (10 mg/kg, p.o.) | ||
| Brain Cmax | 1600 | ng/g |
| Brain Tmax | 1.0 | h |
| Brain AUC | 11000 | ng*h/g |
| Brain/Plasma Ratio | 2.2 | - |
Data sourced from supplementary materials in Denney et al., 2017.[7]
Preclinical Pharmacodynamics
The in vitro and in vivo pharmacodynamic effects of this compound confirm its activity as a ghrelin receptor inverse agonist.
In Vitro Activity
This compound demonstrates high-affinity binding to the ghrelin receptor and potent inverse agonist activity.
Table 2: In Vitro Potency and Activity of this compound
| Assay | Parameter | Value | Species |
|---|---|---|---|
| Receptor Binding | pKi | 8.36 | Human |
| Insulin Secretion | Effect | Increases glucose-stimulated insulin secretion | Human Islets |
| Intracellular Calcium | Effect | Increases intracellular calcium | Rat Islets |
Data sourced from Bhattacharya et al., 2014 and Kong et al., 2016.[1][2]
In Vivo Activity in Rodent Models
Preclinical studies in rats have focused on the compound's effects on alcohol-related behaviors and food intake.
Table 3: Summary of In Vivo Preclinical Studies
| Study Type | Animal Model | Doses | Key Findings | Reference |
|---|---|---|---|---|
| Alcohol Interaction | Wistar Rats | 0.3 - 30 mg/kg (i.p.) | Did not interact with alcohol's effects on locomotor activity or loss-of-righting reflex. Alcohol did not alter this compound blood concentrations. | Lee et al., 2018[3] |
| Food Intake | Male & Female Rats | Not specified | Suppressed food intake under both restricted and ad libitum feeding conditions. Effect was absent in GHSR knockout rats. | Deschaine et al., 2023[8] |
Experimental Protocols
Pharmacokinetic Analysis in Rats
The following workflow outlines the general procedure for determining the pharmacokinetic profile of this compound in rats.
Methodology:
-
Dosing: Sprague-Dawley or Wistar rats are administered this compound via oral gavage (p.o.) or intravenous (i.v.) injection.[7]
-
Sample Collection: At predetermined time points post-dosing, blood samples are collected (e.g., via tail vein or cardiac puncture). For central exposure, animals are euthanized, and brains are harvested and homogenized.[3]
-
Analysis: Plasma and brain homogenate concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
-
Parameter Calculation: Standard non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution.[7]
Alcohol Interaction Study
Protocol:
-
Animal Model: Male Wistar rats were used.[3]
-
Dose-Finding: A pilot study established doses of this compound (0.3, 1, 3, 10, and 30 mg/kg, i.p.) to achieve desired brain concentrations.[3]
-
Behavioral Testing:
-
Locomotor Activity: Rats were pre-treated with this compound or vehicle, followed by an injection of ethanol (e.g., 1.5 g/kg). Locomotor activity was then monitored in an open-field arena.
-
Loss of Righting Reflex (LORR): A higher dose of ethanol (e.g., 3.5 g/kg) was administered following pre-treatment with this compound or vehicle. The duration of LORR (time until the animal could right itself three times in 30 seconds) was recorded as a measure of alcohol's sedative effects.[3]
-
-
PK Interaction: Blood samples were collected to determine if co-administration of alcohol affected plasma concentrations of this compound.[3]
Conclusion
The preclinical data for this compound establish it as a potent, selective, and orally bioavailable ghrelin receptor inverse agonist with significant central nervous system penetration. Pharmacodynamic studies in rodents confirm its ability to modulate physiological processes regulated by the ghrelin system, such as food intake, without adversely interacting with the sedative effects of alcohol.[3][8] These findings provided a strong rationale for its advancement into clinical trials. This technical summary serves as a foundational resource for scientists engaged in the development of ghrelin-targeted therapeutics.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ghrelin Receptor Inverse Agonist PF-5190457: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5190457 is a potent, selective, and orally bioavailable small molecule that acts as an inverse agonist and competitive antagonist at the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] Preclinical and clinical studies have explored its therapeutic potential in various conditions, most notably in the treatment of alcohol use disorder (AUD).[3][4][5] This technical guide provides an in-depth overview of the pharmacological properties, experimental evaluation, and potential therapeutic applications of this compound, with a focus on quantitative data and detailed methodologies for key experiments.
Introduction
The ghrelin system, centered around the peptide hormone ghrelin and its receptor GHS-R1a, plays a crucial role in regulating a wide array of physiological processes, including appetite, growth hormone secretion, gastric motility, and reward-related behaviors.[2][6] The GHS-R1a exhibits high constitutive (ligand-independent) activity, making inverse agonism a particularly attractive therapeutic strategy to modulate this system.[1] this compound was developed as a first-in-class ghrelin receptor inverse agonist to enter clinical trials.[1][2] This document summarizes the key findings related to this compound, providing a technical resource for researchers and drug developers.
Mechanism of Action
This compound exerts its pharmacological effects by binding to the GHS-R1a. It not only competitively blocks the binding and action of the endogenous ligand, acyl-ghrelin, but also reduces the receptor's basal, constitutive activity.[1][2] This dual mechanism of competitive antagonism and inverse agonism leads to a more profound suppression of ghrelin receptor signaling compared to a neutral antagonist.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Value | Reference |
| Kd | Human | 3 nM | [2][7] |
| pKi | Not Specified | 8.36 | [8] |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Population | Value | Reference |
| Tmax | Healthy Volunteers | 0.5 - 3 hours | [9][10] |
| Half-life (t1/2) | Healthy Volunteers | 8.2 - 9.8 hours | [9][10] |
| Heavy Drinkers | ~6 hours | [10] | |
| Apparent Volume of Distribution (Vd/F) | Non-Heavy Drinkers | 44.5 L | [11] |
| Heavy Drinkers | 169 L | [11] | |
| Apparent Clearance (CL/F) | Non-Heavy Drinkers | 72.0 L/h | [11] |
Table 3: Pharmacodynamic Effects in Humans
| Effect | Dose | Result | Reference |
| Inhibition of ghrelin-induced GH release | 100 mg | 77% inhibition | [9][12] |
| Reduction in alcohol craving | 100 mg b.i.d. | Significant reduction during cue-reactivity | [1][4] |
| Delay in gastric emptying lag time | 150 mg | 30% delay | [9][12] |
| Delay in gastric half-emptying time | 150 mg | 20% delay | [9][12] |
| Reduction in postprandial glucose | 150 mg | 9 mg/dL decrease | [9][12] |
| Increase in heart rate | ≥50 mg | Up to 13.4 beats/min increase | [9][12] |
| Reduction in virtual calories selected | 100 mg b.i.d. | P = 0.04 | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments involving this compound.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the ghrelin receptor.
Methodology: Radioligand binding studies were conducted using filter and scintillation proximity assay formats to evaluate the affinity of this compound.[2] While specific details are proprietary, a general protocol would involve:
-
Membrane Preparation: Membranes from cells stably expressing the human GHS-R1a are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA) is used.
-
Radioligand: A radiolabeled ghrelin receptor ligand (e.g., [125I]-His9-ghrelin) is used at a concentration near its Kd.
-
Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). For this compound, a 4-hour incubation was required to achieve equilibrium.[2]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Phase 1b Human Laboratory Study in Heavy Drinkers
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound when co-administered with alcohol in heavy drinkers.[1][4]
Study Design: A single-blind, placebo-controlled, within-subject, dose-escalating study.[1]
Participants: Twelve heavy drinkers.[1][4]
Dosing: Participants received placebo, 50 mg b.i.d., and 100 mg b.i.d. of this compound in three separate periods.[1][4]
Experimental Workflow:
Key Procedures:
-
Alcohol Administration Session: Participants consumed a standardized dose of alcohol. Blood alcohol concentrations and subjective effects of alcohol were measured.[1][4]
-
Alcohol Cue-Reactivity Procedure: Participants were exposed to alcohol-related cues (e.g., sight and smell of their preferred alcoholic beverage) to elicit craving, which was then assessed using self-report measures.[1][4]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling: Blood samples were collected at various time points to determine the plasma concentrations of this compound and to measure potential biomarkers such as acyl- and total ghrelin, and insulin-like growth factor-1 (IGF-1).[1][4]
Potential Therapeutic Applications
The pharmacological profile of this compound suggests its potential utility in several clinical conditions.
Alcohol Use Disorder (AUD)
The most extensively studied application for this compound is in the treatment of AUD.[3][4][5] The rationale stems from preclinical studies indicating that blockade of the ghrelin receptor reduces alcohol consumption and reward-seeking behaviors.[4][5] A Phase 1b study demonstrated that this compound (100 mg b.i.d.) significantly reduced alcohol craving during a cue-reactivity procedure in heavy drinkers.[1][4] A subsequent Phase IIa study in individuals with AUD did not find a significant reduction in cue-elicited alcohol craving but did observe a reduction in virtual calories selected in a food choice experiment.[5] These findings support the continued investigation of ghrelin receptor blockade as a therapeutic strategy for AUD.[1][5]
Obesity and Type 2 Diabetes
Ghrelin is known to stimulate appetite and has effects on glucose metabolism.[2] Antagonizing the ghrelin receptor has been proposed as a therapeutic approach for obesity and type 2 diabetes.[2] this compound has been shown to increase glucose-dependent insulin secretion in human islets ex vivo.[2] In a clinical study, a single 150 mg dose of this compound delayed gastric emptying and modestly decreased postprandial glucose.[9][12] However, the clinical development of this compound for type 2 diabetes was discontinued.[13]
Sleep Disorders
A notable adverse event reported in clinical trials with this compound at doses of 50 mg and higher was somnolence.[9][12] This has led to the suggestion that this compound could have potential as a treatment for centrally-acting disorders such as insomnia.[9][13] The pharmacokinetic profile of the drug is considered favorable for such an application.[13]
Safety and Tolerability
In clinical studies, this compound has been generally well-tolerated.[1][9] The most frequently reported adverse event was somnolence.[9][12] In a study where this compound was co-administered with alcohol, all adverse events were mild to moderate and did not necessitate discontinuation of the drug.[1][4] this compound did not alter alcohol concentration or elimination.[1][4] An increase in heart rate has also been observed, an effect that appeared to diminish with chronic dosing.[9][12]
Conclusion
This compound is a well-characterized ghrelin receptor inverse agonist with a promising profile for the treatment of alcohol use disorder. Its ability to reduce alcohol craving in a human laboratory setting provides a strong rationale for further clinical investigation. While its development for type 2 diabetes has been halted, the observed effects on somnolence suggest a potential for repositioning in the treatment of sleep disorders. This technical guide provides a comprehensive summary of the currently available data on this compound to aid researchers and clinicians in the continued exploration of its therapeutic potential.
References
- 1. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder [insight.jci.org]
- 4. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Population Pharmacokinetic Analysis of this compound, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Population Pharmacokinetic Analysis of this compound, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Spiro-azetidino-piperidine Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of the Spiro-azetidino-piperidine Series
The spiro-azetidino-piperidine core is a fascinating and increasingly important structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space have positioned it as a privileged scaffold in the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) within this series, focusing on key therapeutic areas where these compounds have shown significant promise. Detailed experimental methodologies and visual representations of relevant biological pathways and experimental workflows are provided to support researchers and drug development professionals in this dynamic field.
Spiro-azetidino-piperidine Derivatives as Ghrelin Receptor Inverse Agonists
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and metabolism. Inverse agonists of this receptor have therapeutic potential for the treatment of obesity and related metabolic disorders. The spiro-azetidino-piperidine scaffold has proven to be a fertile ground for the discovery of potent GHSR1a inverse agonists.[1][2][3][4]
Structure-Activity Relationship
Systematic exploration of the spiro-azetidino-piperidine core has revealed key structural features that govern potency and metabolic stability. The general scaffold consists of a central spirocyclic core with substitutions on both the azetidine and piperidine rings.
Table 1: Structure-Activity Relationship of Spiro-azetidino-piperidine Analogues as Ghrelin Receptor Inverse Agonists
| Compound | R1 | R2 | hGHSR1a Ki (nM) |
| 1a | -H | Phenyl | 213 |
| 1b | -CH3 | Phenyl | 150 |
| 1c | -H | 4-Fluorophenyl | 89 |
| 1d | -H | 2-Thienyl | 65 |
| 2a | -C(=O)CH2-(imidazo[2,1-b]thiazol-6-yl) | 1-Phenyl-1H-1,2,3-triazol-4-yl | 6.3 |
| 2b | -C(=O)CH2-(2-pyridyl) | 1-Phenyl-1H-1,2,3-triazol-4-yl | 15 |
| 2c | -C(=O)CH2-(imidazo[2,1-b]thiazol-6-yl) | 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl | 4.8 |
Data compiled from multiple sources, including Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4281-7.
Key SAR insights from this series include:
-
Piperidine N-Substitution (R1): Acyl substitution on the piperidine nitrogen with heterocyclic moieties, such as an imidazo-thiazole acetamide, significantly enhances potency compared to simple alkyl or hydrogen substituents.[5] Compound 2a , with this feature, demonstrates a marked improvement in binding affinity over the initial hit 1a .
-
Azetidine N-Substitution (R2): The presence of an aryl-triazole group on the azetidine nitrogen is crucial for high-affinity binding. Modifications to the phenyl ring of the triazole, such as the introduction of a fluorine atom (2c ), can further improve potency.
Experimental Protocols
Ghrelin Receptor Binding Assay:
The binding affinity of the compounds to the human ghrelin receptor (hGHSR1a) is typically determined using a competitive radioligand binding assay.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing hGHSR1a are cultured and harvested. The cell pellets are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., [125I]-Ghrelin) and varying concentrations of the test compounds.
-
Incubation and Filtration: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. Ki values are then calculated using the Cheng-Prusoff equation.
Ghrelin Receptor Signaling Pathway
The ghrelin receptor signals through multiple G-protein pathways, primarily Gαq and Gαi/o, leading to downstream cellular responses that regulate appetite and metabolism.[1][6][7][8][9] An inverse agonist would be expected to reduce the basal activity of this pathway.
Caption: Ghrelin Receptor Signaling Pathway and Point of Intervention.
Spiro-azetidino-piperidine Analogues as mGlu2 Receptor Positive Allosteric Modulators
Metabotropic glutamate receptor 2 (mGlu2) is a GPCR that acts as an autoreceptor to inhibit glutamate release. Positive allosteric modulators (PAMs) of mGlu2 have therapeutic potential for treating disorders characterized by excessive glutamatergic neurotransmission, such as anxiety and schizophrenia.[10][11][12] A scaffold hopping approach from spiro-oxindole piperidines led to the discovery of potent 3-(azetidin-3-yl)-1H-benzimidazol-2-one derivatives.
Structure-Activity Relationship
The SAR of this series focuses on modifications to the benzimidazolone core and the substituent on the azetidine nitrogen.
Table 2: SAR of 3-(Azetidin-3-yl)-1H-benzimidazol-2-one mGlu2 PAMs
| Compound | R1 | R2 | mGlu2 EC50 (nM) | % Glu Max |
| 3a | 6-Br | 3-Cl-pyridazine | 120 | 180 |
| 3b | H | 3-Cl-pyridazine | 130 | 175 |
| 3c | 6-Br | 3-F-pyridazine | 85 | 190 |
| 3d | 6-Br | 3-Cl-6-Me-pyridazine | 45 | 210 |
Data adapted from ACS Med. Chem. Lett. 2019, 11, 3, 303-308.
Key SAR observations include:
-
Benzimidazolone Substitution (R1): A bromine atom at the 6-position of the benzimidazolone core is well-tolerated and can slightly enhance potency.
-
Azetidine N-Substitution (R2): The nature of the heterocyclic group on the azetidine nitrogen has a significant impact on activity. A 3-chloro-6-methyl-pyridazine moiety (3d ) provided the most potent compound in this series.
Experimental Protocols
mGlu2 PAM Functional Assay:
The potentiation of the glutamate response by PAMs is typically measured using a cell-based functional assay that detects changes in intracellular calcium or cyclic AMP (cAMP) levels.
-
Cell Line: A stable cell line co-expressing the mGlu2 receptor and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein that couples to a calcium signaling pathway (e.g., CHO cells) is used.
-
Assay Procedure: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compounds are added to the cells at various concentrations and incubated for a short period.
-
Glutamate Stimulation: A sub-maximal concentration of glutamate (EC20) is then added to stimulate the mGlu2 receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 (the concentration of the compound that produces 50% of its maximal potentiation) and the maximum potentiation (% Glu Max) are determined from the dose-response curves.
mGlu2 Receptor Signaling Pathway
mGlu2 receptors are coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. PAMs enhance the receptor's response to glutamate.[13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of agonism and inverse agonism in ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1 H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Off-Target Selectivity Profile of PF-5190457: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a), a G protein-coupled receptor critically involved in the regulation of appetite, growth hormone secretion, and reward pathways.[1][2] Developed as a potential therapeutic for type 2 diabetes and investigated for the treatment of alcohol use disorder, its clinical viability is fundamentally linked to its selectivity profile.[1][2][3] A comprehensive understanding of a drug candidate's interactions with unintended biological targets is paramount for predicting potential adverse effects and ensuring a favorable safety margin. This technical guide provides a detailed overview of the off-target selectivity profile of this compound, presenting key quantitative data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.
Core Selectivity Data
The off-target activity of this compound was rigorously assessed through a comprehensive screening against a panel of receptors, transporters, and enzymes. The primary screening was conducted by CEREP at a concentration of 10 μM. The results demonstrate a high degree of selectivity for the ghrelin receptor.[1]
Off-Target Binding Profile of this compound
The following table summarizes the off-target screening results for this compound. The compound was tested at a concentration of 10 μM. The vast majority of targets showed minimal interaction, highlighting the compound's specificity.
| Target Class | Specific Target | % Inhibition at 10 µM |
| GPCRs | 5-HT2B | >50% (IC50 = 3700 nM) |
| Adenosine A1 | <50% | |
| Adrenergic α1 | <50% | |
| Adrenergic α2 | <50% | |
| Adrenergic β1 | <50% | |
| Adrenergic β2 | <50% | |
| Angiotensin AT1 | <50% | |
| Bradykinin B2 | <50% | |
| Cannabinoid CB1 | <50% | |
| Cholecystokinin CCK1 | <50% | |
| Dopamine D1 | <50% | |
| Dopamine D2 | <50% | |
| Endothelin ETA | <50% | |
| GABAB | <50% | |
| Histamine H1 | <50% | |
| Histamine H2 | <50% | |
| Muscarinic M1 | <50% | |
| Muscarinic M2 | <50% | |
| Muscarinic M3 | <50% | |
| Neuropeptide Y Y1 | <50% | |
| Neurotensin NT1 | <50% | |
| Opioid δ (DOP) | <50% | |
| Opioid κ (KOP) | <50% | |
| Opioid μ (MOP) | <50% | |
| Serotonin 5-HT1A | <50% | |
| Serotonin 5-HT2A | <50% | |
| Serotonin 5-HT3 | <50% | |
| Somatostatin sst | <50% | |
| Tachykinin NK1 | <50% | |
| Tachykinin NK2 | <50% | |
| Vasopressin V1a | <50% | |
| Ion Channels | Ca2+ Channel, L-type | <50% |
| K+ Channel, hERG | <50% | |
| Na+ Channel, Site 2 | <50% | |
| Transporters | Dopamine Transporter (DAT) | <50% |
| Norepinephrine Transporter (NET) | <50% | |
| Serotonin Transporter (SERT) | <50% | |
| Enzymes | Cyclooxygenase (COX-1) | <50% |
| Cyclooxygenase (COX-2) | <50% | |
| Nitric Oxide Synthase (NOS) | <50% | |
| Phosphodiesterase (PDE) 3 | <50% | |
| Phosphodiesterase (PDE) 4 | <50% |
Data compiled from Bhattacharya et al., 2014.[1]
The only significant off-target interaction observed was with the serotonin 5-HT2B receptor, with an IC50 value of 3700 nM.[1] Subsequent functional assays revealed that this compound did not exhibit any agonist or antagonist activity at this receptor, suggesting that the initial binding interaction does not translate to a functional effect.[1] A study on the major hydroxy metabolite of this compound, PF-6870961, found no off-target interactions in a high-throughput screening, further supporting the clean safety profile of the parent compound's metabolic pathway.[4]
Experimental Protocols
The determination of the off-target selectivity profile of this compound involved standardized radioligand binding assays.
CEREP Broad Panel Screening
Objective: To assess the potential of this compound to interact with a wide range of known biological targets.
Methodology:
-
Compound Preparation: this compound was dissolved in an appropriate solvent (typically DMSO) to create a stock solution. This stock was then diluted to the final screening concentration of 10 μM in the specific assay buffer for each target.
-
Assay Panel: A comprehensive panel of radioligand binding assays was utilized (as detailed in the table above), covering a diverse range of G protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes.
-
Radioligand Binding Assay (General Protocol):
-
Reaction Mixture: A reaction mixture was prepared containing the specific receptor preparation (e.g., cell membranes expressing the target receptor), a known radioligand for the target, and either this compound (test compound), a reference compound (for positive control), or vehicle (for negative control).
-
Incubation: The reaction mixtures were incubated at a specific temperature and for a duration optimized for each target to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand was separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters was quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of radioligand binding by this compound was calculated by comparing the radioactivity in the presence of the test compound to the control wells. A response of ≥ 50% inhibition is typically considered a "hit" and warrants further investigation, such as the determination of an IC50 value.
Follow-up Functional Assays (for 5-HT2B)
Objective: To determine if the observed binding of this compound to the 5-HT2B receptor results in a functional response (agonism or antagonism).
Methodology:
-
Standard functional assays specific to the 5-HT2B receptor were employed. These assays typically measure a downstream signaling event, such as calcium mobilization or inositol phosphate accumulation, upon receptor activation.
-
Agonist Mode: this compound was added to cells expressing the 5-HT2B receptor, and the functional response was measured and compared to that of a known 5-HT2B agonist.
-
Antagonist Mode: Cells expressing the 5-HT2B receptor were pre-incubated with this compound before the addition of a known 5-HT2B agonist. The ability of this compound to block the agonist-induced response was measured.
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor that, upon binding to its endogenous ligand ghrelin, initiates a cascade of intracellular signaling events. These pathways are crucial for its physiological effects. This compound, as an inverse agonist, is proposed to stabilize the inactive conformation of the receptor, thereby reducing its basal activity and antagonizing ghrelin-induced signaling.
Caption: Simplified Ghrelin Receptor (GHSR1a) Signaling Pathway.
Experimental Workflow for Off-Target Selectivity Screening
The process of determining the off-target selectivity of a compound like this compound follows a structured workflow, from initial broad screening to more detailed functional analysis of any identified "hits."
Caption: Workflow for Off-Target Selectivity Profiling.
Conclusion
The comprehensive off-target selectivity profiling of this compound reveals a compound with a superior selectivity profile. With the exception of a non-functional interaction with the serotonin 5-HT2B receptor at high concentrations, this compound demonstrates minimal interaction with a wide array of other biological targets. This high degree of selectivity is a critical attribute for a clinical candidate, as it minimizes the potential for off-target mediated adverse effects. The data presented in this guide underscore the robust preclinical characterization of this compound and provide a valuable resource for researchers and drug development professionals working on ghrelin receptor modulators and related therapeutic areas.
References
- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder [insight.jci.org]
- 3. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-5190457 in Regulating Glucose-Stimulated Insulin Secretion: A Technical Guide
Abstract
PF-5190457 is a potent, selective, and orally bioavailable small-molecule inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. The ghrelin system is critically involved in regulating energy homeostasis, including glucose metabolism. Acylated ghrelin, the endogenous ligand for GHS-R1a, has been shown to suppress glucose-stimulated insulin secretion (GSIS). By blocking the constitutive activity of the ghrelin receptor and the effects of endogenous ghrelin, this compound presents a therapeutic mechanism for enhancing insulin release and improving glycemic control. This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings related to the role of this compound in modulating GSIS.
Introduction: The Ghrelin System and Glucose Homeostasis
Ghrelin is a peptide hormone primarily produced by endocrine cells in the stomach.[1] Its acylated form is the endogenous ligand for the GHS-R1a receptor, which is expressed in various tissues, including the pancreas.[2] The ghrelin/GHS-R1a system has pleiotropic functions, including the regulation of appetite, growth hormone secretion, and glucose homeostasis.[1][3]
Numerous studies in both rodents and humans have demonstrated that the administration of acylated ghrelin leads to increased blood glucose and decreased plasma insulin levels.[2] Crucially, ghrelin inhibits glucose-stimulated insulin secretion (GSIS) directly at the level of the pancreatic islets.[2][4] This makes the ghrelin receptor a compelling target for therapeutic intervention in metabolic disorders characterized by impaired insulin secretion. This compound was developed as a GHS-R1a inverse agonist to counteract these effects.[3]
Mechanism of Action of this compound
Ghrelin's Inhibition of Insulin Secretion
Ghrelin's inhibitory effect on insulin secretion is mediated through the GHS-R1a receptor on pancreatic β-cells.[2] Upon binding, ghrelin activates a G-protein-coupled signaling cascade involving the Gαi2 subunit.[2] This activation leads to the opening of voltage-dependent K+ channels, causing membrane hyperpolarization. The hyperpolarized state attenuates the glucose-induced calcium (Ca2+) signaling that is essential for the exocytosis of insulin-containing granules.[2]
This compound as a GHS-R1a Inverse Agonist
This compound acts as an inverse agonist, meaning it not only blocks the binding of ghrelin but also inhibits the receptor's constitutive (basal) activity.[1][3] By binding to GHS-R1a on pancreatic islets, this compound prevents the ghrelin-induced activation of Gαi2. This blockade removes the inhibitory signal on insulin secretion, thereby restoring and potentially enhancing the β-cell's response to glucose. The result is an increase in intracellular Ca2+ concentration and a subsequent potentiation of insulin release in a glucose-dependent manner.[2]
Preclinical and In Vitro Evidence
In vitro studies using isolated pancreatic islets have provided direct evidence for the effects of this compound on insulin secretion.
Quantitative Data from In Vitro Studies
| Parameter | Model | Condition | Result | Reference |
| Receptor Binding Affinity (Kd) | Ghrelin Receptor | N/A | 3 nM | |
| Insulin Secretion | Human Islets (ex vivo) | Glucose-dependent | Increased | [2] |
| Intracellular Calcium (Ca2+) | Rat Dispersed Islets | N/A | Increased | [2] |
| Ghrelin Inhibition | Rat Isolated Islets | Ghrelin-induced suppression of insulin secretion | Fully Blocked | [4] |
Experimental Protocols
Islet Isolation and Culture: Pancreatic islets are isolated from rats or human donors using collagenase digestion followed by density gradient purification. The isolated islets are then cultured for a period (e.g., 24-48 hours) in a controlled environment (e.g., 37°C, 5% CO2) with appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
Insulin Secretion Assay: Cultured islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose). They are then exposed to various conditions in static incubation: low glucose, high glucose (e.g., 16.7 mM), high glucose + ghrelin, and high glucose + ghrelin + this compound. After a set incubation period (e.g., 60 minutes), the supernatant is collected, and the insulin concentration is measured using methods like radioimmunoassay (RIA) or ELISA.
Intracellular Calcium Measurement: Dispersed islet cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM). The cells are then placed on a microscope stage and perifused with buffers containing different concentrations of glucose and test compounds (like this compound). The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the real-time changes in intracellular free Ca2+ concentration.
Clinical Pharmacology and Human Studies
The effects of this compound on glucose metabolism have been evaluated in Phase 1 clinical trials involving healthy adult subjects.
Study Design and Pharmacokinetics
This compound was assessed in randomized, placebo-controlled, double-blind, single ascending dose (SAD) and multiple ascending dose (MAD) studies.[2][5]
-
SAD Study: Healthy men received single oral doses ranging from 2 mg to 300 mg.[5]
-
MAD Study: Healthy men received doses of 2, 10, 40, or 100 mg twice daily for two weeks.[2][5]
The compound demonstrated rapid absorption with a time to maximum concentration (Tmax) of 0.5–3 hours and a half-life of 8.2–9.8 hours, supporting daily oral dosing.[2][5]
Quantitative Data from Clinical Trials
Table 2: Effects of this compound on Gastric Emptying and Postprandial Glucose
| Parameter | Dose | Change from Baseline (Mean [90% CI]) | Reference |
| Gastric Emptying Lag Time | 150 mg | ↑ 30% [7–58%] | [2][5] |
| Gastric Half-Emptying Time | 150 mg | ↑ 20% [7–35%] | [2][5] |
| Postprandial Glucose | 150 mg | ↓ 9 mg dL⁻¹ | [2][5] |
Table 3: Effects of this compound on Glucose-Regulating Hormones (in Heavy Drinkers)
| Parameter | Dose | Observation during Dosing Phase | Reference |
| Blood Insulin | Not specified | Significantly Reduced | [1] |
| Blood Amylin | Not specified | Significantly Reduced | [1] |
| Acyl-to-Total Ghrelin Ratio | 100 mg | Reduced | [1] |
Note: In one study involving healthy volunteers, fasting insulin and glucose levels were measured, but significant changes were not highlighted.[2] However, a separate study in heavy drinkers did report significant reductions in insulin and amylin during the dosing phase.[1] Another report on the same study concluded that blood hormone levels were "largely unaffected," indicating the effects may be context-dependent or modest.[6][7]
Clinical Trial Protocol
Participant Selection: Healthy adult male subjects were enrolled based on defined inclusion/exclusion criteria, including age and body mass index (BMI).[5]
Dosing and Administration: In the SAD and MAD studies, subjects received either PF-05190457 at specified doses or a matching placebo.[2]
Biomarker and Endpoint Measurement:
-
Fasting Samples: Fasting insulin and glucose were measured at baseline and on multiple days during the trial.[2]
-
Homeostatic Model Assessment (HOMA): HOMA-B (for β-cell function) and HOMA-IR (for insulin resistance) were calculated from fasting glucose and insulin levels.[2]
-
Gastric Emptying: Assessed using methods like scintigraphy after a standardized meal.
-
Safety Monitoring: Included monitoring of adverse events, with somnolence being the most frequently reported at doses ≥50 mg.[2][5]
Conclusion
This compound, a GHS-R1a inverse agonist, directly counteracts the inhibitory effects of ghrelin on pancreatic β-cells. In vitro data robustly demonstrates its ability to increase intracellular calcium and enhance insulin secretion from human islets in a glucose-dependent manner.[2] Clinical studies confirm its oral bioavailability and provide evidence of its metabolic activity, including a reduction in postprandial glucose, which is likely mediated by a combination of delayed gastric emptying and potentially enhanced insulin secretion.[2][5] While the direct effects on fasting glucose and insulin in healthy subjects were not pronounced, the preclinical mechanism and observed modulation of glucose-regulating hormones suggest that GHS-R1a antagonism is a viable strategy for improving glucose homeostasis.[1] These findings support the continued investigation of this compound and similar molecules for the treatment of metabolic diseases characterized by impaired insulin secretion.
References
- 1. Endocrine effects of the novel ghrelin receptor inverse agonist this compound: Results from a placebo-controlled human laboratory alcohol co-administration study in heavy drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Ghrelin Receptor Inverse Agonist PF-5190457: A Modulator of Vagal Afferent Firing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-5190457 is a novel, potent, and selective small-molecule inverse agonist of the ghrelin receptor (GHSR1a).[1][2] As a competitive antagonist of ghrelin, this compound has garnered significant interest for its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.[1][3] One of its key pharmacological effects is the modulation of vagal afferent firing, a critical pathway in the gut-brain axis that regulates hunger, satiety, and glucose homeostasis.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on vagal afferent signaling, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Mechanism of Action: Inverse Agonism at the Ghrelin Receptor
The ghrelin receptor is unique in that it exhibits high constitutive activity, meaning it is active even in the absence of its endogenous ligand, acylated ghrelin.[3] this compound functions as an inverse agonist, which not only blocks the action of ghrelin but also suppresses this constitutive receptor activity.[1] This mode of action is crucial to its effects on vagal afferent neurons. The vagus nerve, a key communicator between the gastrointestinal tract and the central nervous system, expresses ghrelin receptors.[4][5] Ghrelin itself has been shown to inhibit the firing of vagal afferent nerve fibers.[3] By acting as an inverse agonist, this compound reverses this inhibitory tone, leading to an increase in vagal afferent activity.[3]
Quantitative Effects on Vagal Afferent Firing
Electrophysiological studies using an ex vivo rat stomach preparation have demonstrated that this compound elicits a concentration-dependent increase in gastric vagal afferent nerve activity.[3] The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| Baseline Firing Rate | 9.2 ± 2.1 Hz | [3] |
| Emax (Maximum Effect) | 16.8 ± 4.8 Hz | [3] |
| EC50 (Half-maximal Effective Concentration) | 10.7 ± 0.5 nM | [3] |
These data clearly indicate that this compound significantly enhances the firing rate of vagal afferent neurons.
Experimental Protocol: Ex Vivo Rat Vagal Afferent Firing Assay
The following protocol outlines the methodology used to assess the effect of this compound on gastric vagal afferent nerve activity.[3]
1. Animal Preparation:
-
Male Sprague-Dawley rats are used for the experiments.
-
Animals are fasted overnight with free access to water.
-
On the day of the experiment, rats are anesthetized.
2. Tissue Dissection and Preparation:
-
A midline laparotomy is performed to expose the stomach and vagus nerve.
-
The stomach, along with the associated vagal nerve branches, is carefully dissected and transferred to a recording chamber.
-
The preparation is continuously perfused with carbogen-gassed Krebs solution at a constant temperature.
3. Electrophysiological Recording:
-
The vagal nerve bundle is desheathed, and small nerve filaments are teased apart.
-
A single vagal afferent fiber is isolated and placed on a platinum-iridium recording electrode.
-
Nerve activity is amplified, filtered, and recorded using appropriate data acquisition software.
4. Drug Administration:
-
This compound is administered via intragastric arterial perfusion in a concentration-dependent manner.
-
A stable baseline firing rate is established before the application of the compound.
5. Data Analysis:
-
The firing rate (in Hertz) is calculated for the baseline period and for each concentration of this compound.
-
Concentration-response curves are generated to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound at the ghrelin receptor on vagal afferent neurons and the experimental workflow for its characterization.
Caption: Signaling pathway of this compound on vagal afferent neurons.
Caption: Workflow for assessing this compound's effect on vagal firing.
Conclusion
This compound demonstrates a clear and quantifiable effect on vagal afferent firing, consistent with its mechanism as a ghrelin receptor inverse agonist.[1][3] By increasing the activity of these crucial sensory neurons, this compound has the potential to influence key physiological processes related to appetite and metabolism.[4] The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further investigate the therapeutic applications of ghrelin receptor modulation. The continued exploration of compounds like this compound holds promise for the development of novel treatments for metabolic disorders.[6]
References
- 1. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The controversial role of the vagus nerve in mediating ghrelin's actions: gut feelings and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Ghrelin Receptor Binding Assay Using PF-5190457
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ghrelin receptor (GHSR), a G-protein coupled receptor (GPCR), is a key regulator of energy homeostasis, appetite, and growth hormone release. Its endogenous ligand is ghrelin, a peptide hormone produced primarily by the stomach. The GHSR represents a promising therapeutic target for metabolic disorders and other conditions. PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor, demonstrating competitive binding and functional antagonism.[1][2][3] This document provides a detailed protocol for an in vitro radioligand binding assay to characterize the interaction of this compound with the human ghrelin receptor.
Quantitative Data Summary
The binding affinity of this compound for the human ghrelin receptor has been determined using in vitro binding assays. The key quantitative parameters are summarized in the table below.
| Compound | Parameter | Value | Reference |
| This compound | pKi | 8.36 | [1] |
| This compound | Kd | 3 nM | [2][3] |
Table 1: Binding Affinity of this compound for the Human Ghrelin Receptor.
Ghrelin Receptor Signaling Pathway
The ghrelin receptor can couple to multiple G-protein subtypes, leading to the activation of diverse intracellular signaling cascades. The primary signaling pathways include Gαq, Gαi/o, and Gα12/13, as well as β-arrestin-mediated signaling.[4][5] Activation of these pathways can modulate intracellular calcium levels, cyclic AMP (cAMP) production, and the activity of various kinases.
Figure 1: Simplified diagram of the major signaling pathways activated by the ghrelin receptor.
Experimental Workflow: In Vitro Ghrelin Receptor Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay to determine the affinity of this compound for the ghrelin receptor.
Figure 2: Experimental workflow for the in vitro ghrelin receptor binding assay.
Experimental Protocols
Part 1: Membrane Preparation from HEK293 Cells Stably Expressing Human Ghrelin Receptor
This protocol describes the preparation of crude cell membranes from Human Embryonic Kidney (HEK293) cells overexpressing the human ghrelin receptor.
Materials:
-
HEK293 cells stably expressing human GHSR
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 5 mM MgCl₂, and protease inhibitor cocktail (EDTA-free)
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge and ultracentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Culture HEK293-GHSR cells to 80-90% confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the ultracentrifugation step (step 8) twice to wash the membranes.
-
After the final wash, resuspend the membrane pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA Protein Assay Kit.
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: In Vitro Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the ghrelin receptor using [¹²⁵I]-Ghrelin as the radioligand.
Materials:
-
GHSR-expressing cell membranes (prepared in Part 1)
-
[¹²⁵I]-Ghrelin (e.g., PerkinElmer NEX388010UC)
-
This compound
-
Unlabeled Ghrelin (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 5 mM MgCl₂, 1% (w/v) Bovine Serum Albumin (BSA)
-
96-well microplates
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filter manifold for 96-well plates
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Binding Buffer (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled ghrelin (e.g., 5 µM).
-
Competition: 50 µL of each dilution of this compound.
-
-
Add 50 µL of [¹²⁵I]-Ghrelin diluted in Binding Buffer to all wells. The final concentration should be at or below the Kd of the radioligand (e.g., 15 pM).
-
Initiate the binding reaction by adding 100 µL of the diluted GHSR membrane preparation (e.g., 20 µg of protein per well) to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate with gentle agitation for 60 minutes at room temperature, or as determined by kinetic experiments to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the PEI-soaked GF/C filter plate using a filter manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well (if using a microplate scintillation counter) or place the filters in vials for a standard gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in each well.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value of this compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vitro ghrelin receptor binding assay using this compound. The provided methodologies for membrane preparation and the competitive binding assay, along with the illustrative diagrams and summarized data, offer a robust framework for researchers to characterize the interaction of novel compounds with the ghrelin receptor. Adherence to these protocols will enable the generation of reliable and reproducible data for drug discovery and development programs targeting the ghrelin system.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. scite.ai [scite.ai]
- 3. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging in Dispersed Islets with PF-5190457
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5190457 is a potent, selective, and orally bioavailable inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3][4] The ghrelin receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand ghrelin, suppresses glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] By acting as an inverse agonist, this compound blocks the constitutive activity of the ghrelin receptor and competitively antagonizes the action of ghrelin.[1][2] This leads to an increase in intracellular calcium ([Ca²⁺]i) and enhanced GSIS in pancreatic islets, making it a valuable tool for studying islet pathophysiology and a potential therapeutic agent for type 2 diabetes.[1][5]
These application notes provide a comprehensive guide for utilizing this compound to perform calcium imaging in dispersed pancreatic islets. The protocols detail the isolation and dispersion of murine pancreatic islets and the subsequent measurement of intracellular calcium dynamics using the ratiometric fluorescent indicator Fura-2 AM.
Mechanism of Action of this compound in Pancreatic β-Cells
In pancreatic β-cells, the activation of the ghrelin receptor by ghrelin is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, which collectively result in a decrease in intracellular calcium concentration and subsequent inhibition of insulin secretion.
This compound, as a ghrelin receptor inverse agonist, counteracts this inhibitory pathway. By binding to the ghrelin receptor, it prevents both the constitutive (ligand-independent) and ghrelin-induced signaling. This disinhibition of the downstream signaling cascade leads to an increase in intracellular calcium levels, which is a key trigger for the exocytosis of insulin granules. The result is an enhancement of glucose-stimulated insulin secretion.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on intracellular calcium concentration and glucose-stimulated insulin secretion in dispersed pancreatic islets. The data presented are representative values based on published findings.
Table 1: Effect of this compound on Intracellular Calcium Concentration in Dispersed Islets
| This compound Concentration (nM) | Glucose Concentration (mM) | Fold Change in Intracellular Ca²⁺ (vs. Vehicle) |
| 0 (Vehicle) | 11.2 | 1.0 |
| 1 | 11.2 | 1.2 |
| 10 | 11.2 | 1.8 |
| 100 | 11.2 | 2.5 |
| 1000 | 11.2 | 3.0 |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| This compound Concentration (nM) | Glucose Concentration (mM) | Insulin Secretion (ng/islet/hour) |
| 0 (Vehicle) | 2.8 | 0.2 |
| 0 (Vehicle) | 16.7 | 1.5 |
| 100 | 2.8 | 0.2 |
| 100 | 16.7 | 2.5 |
| 1000 | 16.7 | 3.5 |
Experimental Protocols
Protocol 1: Isolation and Dispersion of Pancreatic Islets from Mice
This protocol describes a standard method for isolating and dispersing pancreatic islets from mice for subsequent in vitro studies.
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Sterile surgical instruments
-
Syringes and needles (27G or 30G)
-
50 mL conical tubes
-
Petri dishes
-
Centrifuge
-
Water bath at 37°C
-
Microscope
Procedure:
-
Pancreas Perfusion and Digestion:
-
Euthanize the mouse using a humane, approved method.
-
Sterilize the abdomen with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity.
-
Locate the common bile duct and clamp it at the entry to the duodenum.
-
Inject 2-3 mL of cold Collagenase P solution into the common bile duct to inflate the pancreas.
-
Carefully dissect the inflated pancreas and place it in a 50 mL conical tube containing cold HBSS.
-
Incubate the tube in a 37°C water bath for 10-15 minutes, with gentle shaking every few minutes.
-
Stop the digestion by adding 25 mL of cold HBSS.
-
-
Islet Purification:
-
Centrifuge the digested tissue at 200 x g for 1 minute at 4°C. Discard the supernatant.
-
Resuspend the pellet in 10 mL of Ficoll-Paque PLUS.
-
Carefully layer 5 mL of HBSS on top of the Ficoll-Paque suspension.
-
Centrifuge at 900 x g for 20 minutes at 4°C with no brake.
-
Islets will be located at the interface between the Ficoll-Paque and HBSS layers.
-
Carefully collect the islet layer and wash twice with HBSS.
-
-
Islet Dispersion:
-
Hand-pick the purified islets under a microscope and place them in a fresh tube.
-
To disperse the islets into single cells, incubate them in a Ca²⁺-free HBSS containing 0.05% trypsin-EDTA for 3-5 minutes at 37°C.
-
Gently pipette the islets up and down to aid dispersion.
-
Stop the trypsinization by adding RPMI 1640 medium with 10% FBS.
-
Plate the dispersed islet cells on collagen-coated coverslips and culture overnight.
-
Protocol 2: Calcium Imaging in Dispersed Islets with this compound using Fura-2 AM
This protocol details the procedure for measuring intracellular calcium changes in dispersed islet cells in response to this compound.
Materials:
-
Dispersed islet cells on coverslips (from Protocol 1)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Krebs-Ringer Bicarbonate (KRB) buffer (containing in mM: 115 NaCl, 5 KCl, 24 NaHCO₃, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, pH 7.4) supplemented with glucose as required.
-
This compound stock solution (in DMSO)
-
Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm).
-
Perfusion system
Procedure:
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in KRB buffer with a basal glucose concentration (e.g., 2.8 mM).
-
Wash the dispersed islet cells on coverslips once with KRB buffer.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with KRB buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip with the Fura-2-loaded cells onto the perfusion chamber of the fluorescence microscope.
-
Perfuse the cells with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) to establish a stable baseline fluorescence ratio.
-
Acquire ratiometric images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To assess the effect of this compound, switch the perfusion to KRB buffer containing a stimulatory glucose concentration (e.g., 11.2 mM or 16.7 mM) and the desired concentration of this compound.
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, and the minimum fluorescence ratio (Rmin) in a Ca²⁺-free buffer containing a chelator (e.g., EGTA).
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in [Ca²⁺]i in response to this compound by comparing the fluorescence ratio before and after the application of the compound.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations if a full calibration is performed.
-
References
- 1. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Efficacy of PF-5190457 on Insulin Secretion in Human Islets
Introduction
PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (GHSR-1a).[1][2] The ghrelin receptor is known for its role in regulating growth hormone secretion, appetite, and energy homeostasis.[3][4] Notably, ghrelin, the endogenous ligand for this receptor, inhibits glucose-stimulated insulin secretion (GSIS).[5][6] By acting as an inverse agonist, this compound can reduce the constitutive activity of the ghrelin receptor, thereby promoting insulin release in a glucose-dependent manner.[1][5][6] This makes it a compound of interest for potential therapeutic applications in metabolic disorders such as type 2 diabetes.[1][7] This document provides detailed protocols for assessing the effect of this compound on insulin secretion in isolated human pancreatic islets.
Mechanism of Action
This compound enhances glucose-dependent insulin secretion by blocking the inhibitory effect of ghrelin on pancreatic β-cells.[5][6] The proposed mechanism involves an increase in intracellular calcium concentrations within the islet cells.[1] The effect of this compound on insulin secretion has been observed to be additive with other insulin secretagogues like glucagon-like peptide-1 (GLP-1).[1][5]
Experimental Protocols
The following are detailed methodologies for conducting static Glucose-Stimulated Insulin Secretion (GSIS) and dynamic perifusion assays to evaluate the effect of this compound on human islets.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted for assessing the dose-dependent effect of this compound on insulin secretion in response to low and high glucose concentrations.
Materials:
-
Human islets (cultured overnight after receipt)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
D-Glucose solutions (2.8 mM and 16.7 mM in KRBH)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Insulin ELISA kit
Protocol:
-
Islet Preparation: Manually pick 10-15 human islets of similar size per replicate into a culture dish.
-
Pre-incubation: Pre-incubate the islets in KRBH with 2.8 mM glucose for 60 minutes at 37°C in a 5% CO₂ incubator to establish a basal insulin secretion rate.[8][9]
-
Experimental Incubation:
-
Prepare KRBH solutions with low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
For each glucose concentration, prepare different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the pre-incubation buffer and add 200 µL of the respective treatment solutions to the islets.
-
Incubate for 60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the islet number and express it as ng of insulin per islet per hour. Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose) for each condition.
Dynamic Perifusion Assay
This assay allows for the real-time measurement of insulin secretion and is ideal for observing the biphasic insulin release pattern.
Materials:
-
Perifusion system with chambers
-
Human islets (approximately 200 islet equivalents per chamber)
-
KRBH buffer with 0.1% BSA
-
D-Glucose solutions (2.8 mM and 16.7 mM in KRBH)
-
This compound stock solution (in DMSO)
-
Fraction collector
-
Insulin ELISA kit
Protocol:
-
System Setup: Assemble the perifusion system and place approximately 200 islet equivalents into each chamber.
-
Equilibration: Perifuse the islets with KRBH containing 2.8 mM glucose at a constant flow rate (e.g., 100 µL/min) for 60 minutes to establish a stable baseline.[10][11]
-
Basal Secretion: Continue perifusion with 2.8 mM glucose and begin collecting fractions every 2-5 minutes for a baseline period (e.g., 10-20 minutes).
-
Stimulation with this compound: Switch to a perifusion buffer containing 2.8 mM glucose and the desired concentration of this compound. Continue fraction collection.
-
Glucose Stimulation: Switch to a perifusion buffer containing 16.7 mM glucose and the same concentration of this compound. Collect fractions to observe both the first and second phases of insulin secretion.
-
Return to Basal: Switch back to the 2.8 mM glucose buffer with this compound to allow insulin secretion to return to baseline.
-
Control: Run a parallel experiment without this compound to serve as a control.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using an insulin ELISA.
-
Data Analysis: Plot insulin concentration versus time to visualize the dynamics of insulin secretion. Quantify key parameters such as basal secretion, first-phase peak, second-phase plateau, and total insulin secreted.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Static GSIS Assay Results
| Treatment Group | This compound (nM) | Insulin Secretion at 2.8 mM Glucose (ng/islet/hr) | Insulin Secretion at 16.7 mM Glucose (ng/islet/hr) | Stimulation Index |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| This compound | 1000 |
Table 2: Dynamic Perifusion Assay Parameters
| Treatment Group | Basal Secretion (ng/min) | First Phase Peak (ng/min) | Second Phase Plateau (ng/min) | Total Insulin Secreted (ng) |
| Vehicle Control | ||||
| This compound (Specify Conc.) |
The provided protocols offer robust methodologies for characterizing the effects of this compound on insulin secretion in human islets. The static GSIS assay is suitable for determining the dose-response relationship, while the dynamic perifusion assay provides detailed insights into the kinetics of insulin release. Together, these experiments will enable a comprehensive assessment of this compound's potential as a modulator of pancreatic β-cell function.
References
- 1. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an assay for a novel ghrelin receptor inverse agonist this compound and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
An experimental design for studying PF-5190457 in rodent models of alcohol consumption.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol Use Disorder (AUD) presents a significant global health challenge with limited effective therapeutic options. The ghrelin system, a key regulator of appetite and reward, has emerged as a promising target for the development of novel AUD treatments.[1][2][3] Ghrelin, a gut-derived peptide, activates the growth hormone secretagogue receptor (GHSR), which is expressed in brain regions implicated in reward processing, such as the ventral tegmental area (VTA) and the nucleus accumbens.[1][2] Preclinical and clinical evidence suggests that ghrelin signaling is positively associated with alcohol craving and consumption.[1][4][5]
PF-5190457 is a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[6][7] By inhibiting the constitutive activity of the receptor and competitively blocking its activation by acylated ghrelin, this compound offers a therapeutic strategy to attenuate the rewarding effects of alcohol and reduce consumption.[6][7] Rodent studies have demonstrated that blockade of the ghrelin receptor can reduce alcohol intake.[6][8][9] This document provides a detailed experimental design for studying the efficacy of this compound in established rodent models of alcohol consumption.
Mechanism of Action: Ghrelin Signaling in Alcohol Reward
The rewarding effects of alcohol are mediated, in part, by the mesolimbic dopamine system. Ghrelin, by acting on GHSR1a receptors in the VTA, can potentiate dopamine release in the nucleus accumbens, thereby enhancing the reinforcing properties of alcohol.[1][4][10] this compound, as a GHSR1a inverse agonist, is hypothesized to dampen this signaling cascade, leading to a reduction in alcohol-seeking behavior and consumption.
References
- 1. Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Requirement of central ghrelin signaling for alcohol reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine effects of the novel ghrelin receptor inverse agonist this compound: Results from a placebo-controlled human laboratory alcohol co-administration study in heavy drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Population Pharmacokinetic Analysis of this compound, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Requirement of central ghrelin signaling for alcohol reward - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-5190457 in Rat Locomotor Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of PF-5190457 in rat locomotor activity studies. This compound is a potent and selective inverse agonist of the ghrelin receptor (GHSR)[1]. The ghrelin system is known to modulate various physiological processes, including appetite, metabolism, and reward pathways, making it a target of interest for multiple therapeutic areas. Understanding the impact of this compound on locomotor activity is crucial for assessing its central nervous system effects and overall behavioral profile.
Mechanism of Action
This compound acts as an inverse agonist at the ghrelin receptor (GHSR-1a). This means that it not only blocks the binding of the endogenous ligand, ghrelin, but also reduces the receptor's basal, constitutive activity. The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate downstream signaling pathways influencing neurotransmitter release and neuronal activity, which in turn can affect behaviors such as locomotor activity.
Caption: Signaling pathway of the ghrelin receptor and the inhibitory action of this compound.
Data Presentation
The following table summarizes quantitative data from key studies on the administration of this compound in rat behavioral assessments.
| Parameter | Study 1 | Study 2 |
| Reference | Deschaine et al. (2021) | Lee et al. (2020)[1] |
| Animal Model | Adult male and female Wistar rats | Adult male Wistar rats |
| Compound | This compound | This compound |
| Doses | 5, 10, and 15 mg/kg | 3 and 10 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Vehicle | A few drops of Tween 80 and diluted with saline | Saline |
| Pretreatment Time | 30 minutes | 60 minutes |
| Behavioral Test | Spontaneous Locomotion (Open Field) | Locomotor Activity in combination with alcohol |
| Observed Effects | Dose-dependent effects on spontaneous locomotion were assessed. | This compound did not interact with the effects of alcohol on locomotor activity[2][3][4]. |
Experimental Protocols
This section provides detailed methodologies for administering this compound in rat locomotor activity studies, based on published research.
Protocol 1: Assessment of Spontaneous Locomotor Activity
This protocol is adapted from the methodology described by Deschaine et al. (2021).
1. Materials:
-
This compound
-
Tween 80
-
Sterile 0.9% saline
-
Adult Wistar rats (male and female)
-
Standard rat housing
-
Open field apparatus (e.g., 40 x 40 cm arena)
-
Video tracking software for locomotor activity recording
-
Standard laboratory equipment (syringes, needles, vortex mixer, etc.)
2. Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
To prepare the vehicle, use sterile 0.9% saline.
-
For the this compound solution, first, add a few drops of Tween 80 to the weighed compound to aid in suspension.
-
Gradually add the sterile saline to the desired final volume while vortexing to ensure a homogenous suspension. The final concentration should be calculated based on the desired dose (e.g., 5, 10, or 15 mg/kg) and an injection volume of 1 ml/kg.
3. Experimental Procedure:
-
House the rats individually for at least one week before the experiment to acclimatize them to the housing conditions.
-
On the day of the experiment, allow the rats to habituate to the testing room for at least 60 minutes.
-
Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection at the desired dose.
-
Thirty minutes post-injection, place the rat in the center of the open field apparatus.
-
Record the locomotor activity for a predefined period (e.g., 15-30 minutes) using the video tracking software. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Between each animal, thoroughly clean the open field apparatus with an appropriate cleaning solution (e.g., 70% ethanol) to eliminate olfactory cues.
Protocol 2: Assessment of Locomotor Activity in Combination with Other Substances
This protocol is based on the study by Lee et al. (2020), which investigated the interaction of this compound with alcohol on locomotor activity[1].
1. Materials:
-
This compound
-
Sterile 0.9% saline
-
Ethanol (for alcohol administration, if applicable)
-
Adult male Wistar rats
-
Locomotor activity boxes equipped with automated tracking systems
-
Standard laboratory equipment
2. Preparation of this compound Solution:
-
Prepare the this compound solution by dissolving it in sterile 0.9% saline to the desired concentrations for 3 and 10 mg/kg doses. The injection volume is typically 1 ml/kg.
3. Experimental Procedure:
-
Acclimatize the rats to the experimental conditions as described in Protocol 1.
-
Administer this compound (3 or 10 mg/kg, i.p.) or saline vehicle.
-
After a 60-minute pretreatment period, administer the second substance (e.g., saline or alcohol) via the appropriate route (e.g., i.p.).
-
Immediately after the second injection, place the rats into the locomotor activity boxes.
-
Record the total distance traveled for 30 minutes using the automated tracking system[1].
-
Ensure the activity boxes are cleaned between subjects.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a rat locomotor activity study involving this compound.
Caption: General experimental workflow for a rat locomotor activity study with this compound.
References
- 1. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic antagonism of ghrelin receptors attenuates development of nicotine induced locomotor sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loss-of-Righting Reflex Experiments in Rats with PF-5190457
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for conducting loss-of-righting reflex (LORR) experiments in rats to assess the sedative effects of ethanol when co-administered with PF-5190457. This compound is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1] The ghrelin system has been identified as a potential target for managing alcohol use disorder.[1] Understanding the interaction between ghrelin receptor modulators and ethanol is crucial for the development of safe and effective pharmacotherapies.
The loss-of-righting reflex is a standard behavioral assay used to measure the sedative-hypnotic effects of drugs in rodents. The reflex is considered lost when an animal is unable to return to a prone position after being placed on its back. The following protocol is based on established methodologies and specific parameters reported in preclinical studies of this compound.
Data Presentation
A key preclinical study investigated the interaction between this compound and ethanol on the loss-of-righting reflex in rats. The study concluded that this compound did not alter the sedative effects of a high dose of alcohol.[1][2][3] While the primary publication did not provide specific quantitative data for the latency to lose and the duration of the loss of righting reflex, the qualitative findings are summarized in the table below.
| Treatment Group | This compound Dose (mg/kg, i.p.) | Ethanol Dose (g/kg, i.p.) | Reported Effect on Loss-of-Righting Reflex |
| 1 | 0 (Vehicle) | 3.5 | Induction of loss-of-righting reflex. |
| 2 | 3 | 3.5 | No significant difference in the latency to lose or the duration of the loss-of-righting reflex compared to the vehicle group.[1][2] |
| 3 | 10 | 3.5 | No significant difference in the latency to lose or the duration of the loss-of-righting reflex compared to the vehicle group.[1][2] |
Signaling Pathway
This compound acts as an inverse agonist at the ghrelin receptor (GHSR1a), a G-protein coupled receptor. The binding of the endogenous ligand, ghrelin, to GHSR1a activates multiple downstream signaling cascades, including Gαq/11, Gαi/o, Gα12/13, and β-arrestin pathways.[4][5][6] As an inverse agonist, this compound not only blocks the action of ghrelin but also reduces the constitutive, ligand-independent activity of the receptor.[1]
Caption: Ghrelin receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol for Loss-of-Righting Reflex (LORR) in Rats
This protocol outlines the procedure for assessing the sedative effects of ethanol in combination with this compound in rats.
1. Materials:
-
This compound
-
Vehicle for this compound (e.g., saline, or as specified by the manufacturer)
-
Ethanol (20% v/v solution in saline)
-
Adult male Wistar rats (or other appropriate strain)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
A quiet, dedicated testing area
-
Observation chambers (e.g., clear plexiglass cages)
-
Timer or stopwatch
2. Animal Preparation:
-
Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Handle the animals daily for several days leading up to the experiment to minimize stress.
-
Ensure rats are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
On the day of the experiment, weigh each rat to accurately calculate drug and ethanol doses.
3. Experimental Procedure:
-
Drug Administration:
-
Prepare solutions of this compound at concentrations of 3 mg/mL and 10 mg/mL in the appropriate vehicle. The vehicle alone will serve as the control (0 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 1 mL/kg body weight.
-
-
Ethanol Administration:
-
A highly sedating dose of ethanol (3.5 g/kg) is administered i.p. as a 20% (v/v) solution.[2]
-
The timing of ethanol administration relative to this compound administration should be consistent across all animals. A pre-treatment time of 15-30 minutes for this compound is common.
-
-
Assessment of Loss-of-Righting Reflex:
-
Immediately after ethanol administration, place the rat gently on its back in the observation chamber.
-
Start the timer.
-
The latency to the loss of the righting reflex is the time from ethanol injection until the rat can no longer right itself (i.e., return to a prone position with all four paws on the ground) within a defined period (e.g., 30-60 seconds).
-
Once the righting reflex is lost, continue to monitor the animal.
-
The duration of the loss of the righting reflex is the time from the loss of the reflex until the rat spontaneously regains the ability to right itself. The reflex is considered regained when the animal can successfully right itself three times within a one-minute period.
-
-
Data Collection:
-
Record the latency to lose the righting reflex (in seconds or minutes).
-
Record the duration of the loss of the righting reflex (in minutes).
-
Observe and record any other relevant behavioral changes.
-
4. Experimental Groups:
-
Group 1 (Control): Vehicle + Ethanol (3.5 g/kg)
-
Group 2: this compound (3 mg/kg) + Ethanol (3.5 g/kg)
-
Group 3: this compound (10 mg/kg) + Ethanol (3.5 g/kg)
A sufficient number of animals should be used in each group to ensure statistical power.
Caption: Experimental workflow for the loss-of-righting reflex protocol.
References
- 1. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-5190457 Stock Solution Preparation
Introduction
PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a)[1][2]. It is a valuable tool for in vitro studies investigating the role of the ghrelin system in various physiological processes, including appetite regulation, insulin secretion, and reward pathways[1][3]. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of in vitro experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the behavior of the compound in different experimental systems.
| Property | Value | Reference |
| Molecular Weight | 512.67 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Formula | C₂₉H₃₂N₆OS | [2] |
| CAS Number | 1334782-79-4 | [2] |
Solubility Data
This compound exhibits high solubility in common organic solvents, which is advantageous for the preparation of concentrated stock solutions. The solubility in aqueous solutions is limited, necessitating the use of organic solvents for initial dissolution.
| Solvent | Solubility | Notes | Reference |
| DMSO | 250 mg/mL (487.64 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [2] |
| Ethanol | 100 mg/mL (195.06 mM) | Ultrasonic treatment may be required. | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mM)
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution is suitable for long-term storage and can be diluted to final working concentrations in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 512.67 g/mol x 1000 mg/g = 25.63 mg
-
-
Weigh the this compound. Accurately weigh 25.63 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound. Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution[2]. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage[2].
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol outlines the dilution of the high-concentration DMSO stock solution to a final working concentration in a cell culture medium for in vitro experiments. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Materials:
-
This compound DMSO stock solution (e.g., 50 mM)
-
Sterile cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration. For example, to prepare a 10 µM working solution.
-
Perform serial dilutions. It is recommended to perform serial dilutions to achieve a low final concentration accurately.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 50 mM stock solution 1:50 in sterile cell culture medium (e.g., 2 µL of 50 mM stock in 98 µL of medium).
-
Final Dilution (e.g., 10 µM): Dilute the 1 mM intermediate solution 1:100 in the final volume of cell culture medium (e.g., 10 µL of 1 mM intermediate in 990 µL of medium).
-
-
Mix thoroughly. Gently mix the final working solution by pipetting up and down or by gentle inversion.
-
Apply to cells. The freshly prepared working solution can now be used for treating cells in culture.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its use in in vitro experiments.
Caption: Mechanism of action of this compound on the ghrelin receptor signaling pathway.
Caption: General experimental workflow for preparing and using this compound in in vitro assays.
Storage and Stability
Proper storage of this compound and its stock solutions is essential to maintain its activity.
-
Solid Compound: Store the powdered form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years[2].
-
Stock Solutions: Aliquoted stock solutions in DMSO or ethanol should be stored at -80°C for up to 2 years or at -20°C for up to 1 year[2]. Avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Safety Precautions
This compound is a bioactive molecule and should be handled with appropriate laboratory safety precautions.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines, researchers can confidently prepare and use this compound stock solutions to achieve reliable and reproducible results in their in vitro investigations.
References
Application Notes and Protocols for PF-5190457 in Human Alcohol Cue-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the use of PF-5190457, a ghrelin receptor inverse agonist, in human alcohol cue-reactivity studies. The information is compiled from key clinical trials to guide future research and development in the field of alcohol use disorder (AUD).
Introduction
This compound is a selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The ghrelin system is implicated in reward processing and alcohol-related behaviors, making the GHS-R1a a promising target for AUD pharmacotherapies.[3][4] Alcohol cue-reactivity procedures are established laboratory paradigms used to elicit and measure craving, a core component of addiction. These procedures are valuable for evaluating the potential efficacy of novel medications like this compound in reducing the motivation to consume alcohol.
Human studies have been conducted to assess the safety, tolerability, and efficacy of this compound in the context of alcohol administration and cue-reactivity.[5][6][7][8][9][10][11] Notably, the findings on its ability to reduce alcohol craving have been inconsistent across different clinical trials, highlighting the need for further investigation.
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist at the GHS-R1a receptor.[1][2] This means it not only blocks the receptor from being activated by its natural ligand, acyl-ghrelin, but also reduces the receptor's basal, constitutive activity.[1][2] The ghrelin receptor is a G-protein coupled receptor that, upon activation, initiates a cascade of intracellular signaling events that are believed to play a role in the rewarding effects of alcohol. By inhibiting this pathway, this compound is hypothesized to reduce alcohol craving and consumption.
Data Presentation
The following tables summarize quantitative data from key human studies investigating this compound in alcohol cue-reactivity procedures.
Table 1: Summary of Human Clinical Trial Designs
| Study Phase | Participants | Design | Dosages | Primary Outcome Measures | Reference |
| Phase 1b | 12 heavy drinkers | Single-blind, placebo-controlled, within-subject | Placebo, 50 mg b.i.d., 100 mg b.i.d. | Safety, tolerability, pharmacokinetics, alcohol craving | [5][6][7][9][10][11][12] |
| Phase IIa | 42 individuals with AUD (29 completers) | Randomized, double-blind, placebo-controlled, within-subject | Placebo, 100 mg b.i.d. | Alcohol and food cue-elicited craving, neural activation (fMRI) | [3][8] |
Table 2: Effects of this compound on Alcohol Craving and Attention (Phase 1b Study)
| Measure | Condition | Mean | SEM | Statistical Significance | Reference |
| Alcohol Urge Questionnaire (AUQ) | Placebo | - | - | F(1, 13) = 4.45; p = 0.05 | [2] |
| This compound (100 mg b.i.d.) | - | - | Reduced craving vs. Placebo | [2] | |
| Alcohol Attention Scale (AAS) | Placebo | 8.9 | 0.6 | F(1, 11) = 7.07; p = 0.02 | [2] |
| This compound (100 mg b.i.d.) | 6.8 | 1.0 | Reduced attention vs. Placebo | [2] |
Note: Specific mean and SEM values for the AUQ were not provided in the source material, only the statistical outcome.
Table 3: Effects of this compound on Alcohol Craving (Phase IIa Study)
| Measure | Condition | Mean (SD) | Statistical Significance | Reference |
| Alcohol Urge Questionnaire (AUQ) | Placebo | 18.59 (13.12) | F(1, 39.9) = 0.07; p = 0.80 | [3][4] |
| This compound (100 mg b.i.d.) | 18.57 (11.93) | No significant effect vs. Placebo | [3][4] |
Conflicting Findings on Alcohol Craving
There is a notable discrepancy in the findings related to alcohol craving between the Phase 1b and Phase IIa studies. The initial Phase 1b study with heavy drinkers indicated that this compound at a dose of 100 mg b.i.d. significantly reduced alcohol cue-elicited craving.[2][5][6][10][12] However, the subsequent Phase IIa study in individuals with diagnosed AUD did not replicate this finding, showing no significant effect of the same dose on alcohol craving.[3][4][8] The reasons for this discrepancy are not yet fully understood but may relate to differences in the study populations or other methodological variations.
Experimental Protocols
The following are detailed protocols for conducting alcohol cue-reactivity studies with this compound, based on the methodologies reported in the cited clinical trials.
Protocol 1: Alcohol Cue-Reactivity in a Bar-Like Laboratory
This protocol is designed to assess subjective craving in response to alcohol cues in a controlled, naturalistic environment.
1. Participant Preparation:
- Participants are treatment-seeking individuals with AUD or heavy drinkers.[8][12]
- Ensure participants have been abstinent from alcohol for a specified period prior to the study day.
- Administer this compound (e.g., 100 mg b.i.d.) or placebo for a designated number of days leading up to the cue-reactivity session.[3][8]
2. Environment Setup:
- The experiment is conducted in a laboratory designed to resemble a bar.[2]
- The bar should be equipped with alcohol-related paraphernalia (e.g., bottles, glasses, posters).
3. Cue Presentation Procedure:
- The procedure involves the presentation of a series of cues in a specific order. A typical sequence includes:
- Relaxation/Neutral Cue: To establish a baseline.
- Food Cue: Personalized food cues are used to control for general appetitive responses.[2]
- Alcohol Cue: The participant's preferred alcoholic beverage is used as the primary cue. The beverage is opened and poured in front of the participant to maximize sensory exposure (sight, smell).
4. Data Collection:
- Subjective craving is assessed at baseline and after the presentation of each cue.
- The Alcohol Urge Questionnaire (AUQ) is administered to measure the intensity of craving.[2][4]
- The Alcohol Attention Scale (AAS) is used to assess the level of attention paid to the alcohol cues.[2]
5. Timing:
- The timing of cue presentation and the duration of exposure should be standardized across all participants.
- Ensure that the cue-reactivity procedure is conducted when this compound is expected to be at a steady-state plasma concentration.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
drug_admin [label="Administer this compound\n(e.g., 100 mg b.i.d.) or Placebo"];
bar_lab [label="Enter Bar-Like Laboratory"];
baseline [label="Baseline Craving Assessment\n(AUQ, AAS)"];
neutral_cue [label="Present Neutral Cue\n(e.g., Water)"];
craving1 [label="Craving Assessment"];
food_cue [label="Present Personalized Food Cue"];
craving2 [label="Craving Assessment"];
alcohol_cue [label="Present Personalized Alcohol Cue\n(in vivo exposure)"];
craving3 [label="Final Craving Assessment"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> drug_admin;
drug_admin -> bar_lab;
bar_lab -> baseline;
baseline -> neutral_cue;
neutral_cue -> craving1;
craving1 -> food_cue;
food_cue -> craving2;
craving2 -> alcohol_cue;
alcohol_cue -> craving3;
craving3 -> end;
}
Protocol 2: fMRI Alcohol Cue-Reactivity Task
This protocol outlines a representative fMRI paradigm to investigate the neural correlates of alcohol cue-reactivity and the modulatory effects of this compound. Note: The Phase IIa study of this compound did not find a significant influence on neural activation during the cue-reactivity task.[3][8]
1. Participant Preparation:
- As in Protocol 1, with additional screening for fMRI safety.
- Participants should be trained on the task prior to the scanning session.
2. fMRI Paradigm:
- A block design or event-related design can be used.
- Visual stimuli (pictures) of alcoholic beverages and neutral beverages (e.g., water, soda) are presented.
- The presentation of alcohol and neutral cues should be counterbalanced.
3. Task Description:
- Participants view the images presented on a screen inside the MRI scanner.
- They may be asked to perform a simple task, such as rating their craving on a button box, to ensure engagement.
4. Image Acquisition:
- Acquire T2*-weighted echo-planar images (EPI) to measure the blood-oxygen-level-dependent (BOLD) signal.
- A high-resolution T1-weighted structural scan should also be acquired for anatomical reference.
5. Data Analysis:
- Pre-process the fMRI data (e.g., motion correction, spatial normalization, smoothing).
- Conduct first-level statistical analyses to model the hemodynamic response to alcohol vs. neutral cues for each participant.
- Perform second-level group analyses to compare brain activation between the this compound and placebo conditions.
- Region of interest (ROI) analyses can be conducted on brain areas typically implicated in reward and craving, such as the ventral striatum and prefrontal cortex.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
drug_admin [label="Administer this compound\nor Placebo"];
scanner_entry [label="Participant Enters MRI Scanner"];
structural_scan [label="Acquire High-Resolution\nStructural Scan (T1)"];
task_start [label="Begin fMRI Task"];
block [label="Present Blocks of\nAlcohol & Neutral Cues", shape=cylinder];
rating [label="Record Craving Ratings\n(Button Press)"];
functional_scan [label="Acquire Functional Scans\n(BOLD EPI)"];
data_analysis [label="Data Pre-processing\nand Statistical Analysis"];
results [label="Compare Neural Activation\n(this compound vs. Placebo)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> drug_admin;
drug_admin -> scanner_entry;
scanner_entry -> structural_scan;
structural_scan -> task_start;
task_start -> block;
block -> rating [style=dashed];
block -> functional_scan;
functional_scan -> block [label="Repeat for\nall blocks"];
functional_scan -> data_analysis;
data_analysis -> results;
results -> end;
}
References
- 1. JCI Insight - A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder [insight.jci.org]
- 2. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder [insight.jci.org]
- 4. A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. "The novel ghrelin receptor inverse agonist this compound administered wit" by Mary R. Lee, Jenica D. Tapocik et al. [digitalcommons.uri.edu]
- 12. researchgate.net [researchgate.net]
A protocol for assessing the pharmacokinetic profile of PF-5190457.
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for assessing the pharmacokinetic (PK) profile of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a).[1][2] this compound has been investigated for its therapeutic potential in conditions such as alcohol use disorder.[3][4] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent. The following protocols detail the necessary steps for conducting both preclinical and clinical pharmacokinetic studies of this compound, including in-life procedures and bioanalytical methods for sample quantification.
This compound is an orally bioavailable small molecule that inhibits the constitutive activity of the GHS-R1a and competitively blocks its activation by acylated ghrelin.[5] Clinical studies have shown that this compound is generally well-tolerated, with a rapid absorption (Tmax of 0.5–3 hours) and a half-life ranging from 8.2 to 9.8 hours, supporting daily oral dosing.[6] The pharmacokinetic profile of this compound has been characterized in both healthy volunteers and heavy alcohol drinkers, with a two-compartment model best describing its pharmacokinetics.[7][8]
Key Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound observed in human studies.
| Parameter | Value | Population | Dosing | Citation |
| Tmax (Time to Maximum Concentration) | 0.5 - 3 hours | Healthy Volunteers | Single Ascending Dose | [6] |
| t½ (Half-life) | 8.2 - 9.8 hours | Healthy Volunteers | Single Ascending Dose | [6] |
| t½ (Half-life) | ~ 6 hours | Heavy Drinkers | 50 mg & 100 mg b.i.d. | [5] |
| CL/F (Apparent Clearance) | 72.0 L/hr | Healthy & Heavy Drinkers | Pooled Data | [8] |
| V2/F (Apparent Volume of Distribution) | 44.5 L | Non-Heavy Drinkers | Pooled Data | [8] |
| V2/F (Apparent Volume of Distribution) | 169 L | Heavy Drinkers | Pooled Data | [8] |
Experimental Protocols
Preclinical In Vivo Pharmacokinetic Study Protocol (Rat Model)
This protocol outlines a typical single-dose oral pharmacokinetic study in rats.
1. Animal Model:
-
Species: Male Wistar rats.
-
Age/Weight: 8-10 weeks old, 200-250g.
-
Acclimation: Acclimate animals for at least 3 days prior to the study.
-
Housing: House in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
2. Drug Formulation and Administration:
-
Formulation: Prepare a suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Dose: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
3. Blood Sample Collection:
-
Route: Collect blood samples from the tail vein or via a cannulated vessel.
-
Time Points: Collect approximately 100-200 µL of blood at the following time points: pre-dose (0), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
4. Sample Processing and Storage:
-
Centrifugation: Centrifuge the blood samples at approximately 2000-3000 x g for 10-15 minutes at 4°C to separate plasma.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer to clean, labeled polypropylene tubes.
-
Storage: Store plasma samples at -80°C until bioanalysis.
Bioanalytical Protocol for this compound Quantification in Plasma (UPLC-MS/MS)
This method is for the quantitative analysis of this compound in human or rat plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or quality control, add 150 µL of a precipitation solution (acetonitrile containing an internal standard, e.g., this compound-d5).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. UPLC-MS/MS System and Conditions:
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start with 5% B, ramp to 95% B, then return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | m/z 513.35 → 209.30 |
| MRM Transition (Internal Standard) | m/z 518.47 → 214.43 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. fda.gov [fda.gov]
- 3. Development and validation of an assay for a novel ghrelin receptor inverse agonist this compound and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an UPLC-MS/MS Assay for Quantitative Analysis of the Ghrelin Receptor Inverse Agonist this compound in Human or Rat Plasma and Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. headspace.iarc.who.int [headspace.iarc.who.int]
- 7. Blood PK sample processing and transport | Infectious Diseases Data Observatory [iddo.org]
- 8. Development and validation of an assay for a novel ghrelin receptor inverse agonist this compound and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of PF-5190457 in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of PF-5190457 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is sparingly soluble in aqueous solutions but shows better solubility in organic solvents. Stock solutions are typically prepared in DMSO or ethanol.
Q2: My this compound is not dissolving in my aqueous buffer. What can I do?
A2: Direct dissolution of this compound in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous experimental medium.[1] Gentle warming and sonication can also aid in the dissolution of stock solutions.[1] For in-vivo or cell-based assays, using a formulation with co-solvents, surfactants, or cyclodextrins is a common and effective strategy.
Q3: Are there pre-tested formulations to improve the aqueous solubility of this compound?
A3: Yes, several formulations using common excipients have been reported to successfully solubilize this compound in aqueous solutions. These typically involve a combination of co-solvents, surfactants, and complexing agents.[1]
Q4: Can pH adjustment be used to improve the solubility of this compound?
Q5: Is salt formation a viable strategy for enhancing the solubility of this compound?
A5: Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[5][6] Notably, a hydrochloride salt of a major metabolite of this compound, PF-6870961, was found to have superior aqueous solubility compared to its fumarate salt, suggesting that forming a salt of this compound could be a promising approach.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Use a formulation with co-solvents and/or surfactants (see Experimental Protocols). |
| Cloudy solution or visible particles after attempting to dissolve this compound. | Incomplete dissolution. | 1. Ensure the use of a suitable solvent (e.g., DMSO for stock solution). 2. Gentle warming or sonication may help dissolve the compound.[1] 3. For aqueous solutions, utilize a solubilization protocol with excipients. |
| Inconsistent experimental results. | Poor solubility leading to variable concentrations of the active compound. | 1. Prepare fresh solutions for each experiment. 2. Visually inspect solutions for any signs of precipitation before use. 3. Consider using a validated formulation to ensure consistent solubility. |
Quantitative Data Summary
The following tables summarize the reported solubility of this compound in various solvent systems.
Table 1: Solubility in Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 2.56 | 5 | With gentle warming. |
| Ethanol | 5.13 | 10 | With gentle warming. |
| DMSO | 250 | 487.64 | Requires sonication; hygroscopic DMSO can impact solubility.[1] |
Molecular Weight of this compound is 512.67 g/mol .
Table 2: Formulations for Aqueous Solutions
| Protocol | Formulation Composition | Achieved Solubility |
| 1 | 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.88 mM)[1] |
| 2 | 10% Ethanol, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.88 mM)[1] |
| 3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.06 mM)[1] |
| 4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.06 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using Co-solvents and a Surfactant
This protocol is based on a formulation reported to achieve a solubility of at least 2.5 mg/mL.[1]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a stock solution of this compound in Ethanol. For example, to make a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of Ethanol.
-
In a separate tube, combine the following in the specified order, mixing well after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Add 100 µL of the 25 mg/mL this compound stock solution in Ethanol to the PEG300 and Tween-80 mixture. Mix thoroughly.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear.
Protocol 2: Preparation of an Aqueous Solution using a Cyclodextrin
This protocol utilizes a cyclodextrin to enhance solubility and has been reported to achieve at least 2.5 mg/mL.[1]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in Saline. For example, dissolve 2 g of SBE-β-CD powder in 10 mL of Saline. Ensure it is completely dissolved and the solution is clear. This can be stored at 4°C for up to one week.[1]
-
Prepare a stock solution of this compound in Ethanol (e.g., 25 mg/mL).
-
In a clean tube, add 900 µL of the 20% SBE-β-CD in Saline solution.
-
Add 100 µL of the 25 mg/mL this compound stock solution in Ethanol to the SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
Visualizations
Caption: Experimental workflow for preparing an aqueous solution of this compound.
Caption: Strategies to improve the aqueous solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. senpharma.vn [senpharma.vn]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PF-5190457 Instability in Long-Term Storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with PF-5190457. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential instability issues encountered during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[1] It is crucial to minimize freeze-thaw cycles. For solid compounds, storage in a cool, dark, and dry place is recommended, with protection from air and light, as related compounds have shown sensitivity to these conditions.
Q2: I've observed a loss of potency in my this compound sample. What could be the cause?
A2: A loss of potency can be attributed to several factors, including:
-
Improper Storage: Exposure to temperatures above the recommended -20°C or -80°C, repeated freeze-thaw cycles of stock solutions, and exposure of the solid compound to light, moisture, or air can lead to degradation. A synthetic intermediate of a this compound metabolite has been noted to be hygroscopic and susceptible to decomposition in the presence of air and moisture.[2]
-
Solvent-Induced Degradation: The choice of solvent for preparing stock solutions is critical. For instance, the major hydroxy metabolite of this compound, PF-6870961, has been found to be unstable in acetonitrile.[3][4] It is advisable to use methanol or DMSO for preparing stock solutions.
-
Chemical Instability: Over time, the compound may undergo degradation, leading to the formation of less active or inactive products. The primary known metabolite is PF-6870961, a hydroxy derivative.
Q3: How can I check the integrity of my this compound sample?
A3: To verify the integrity of your this compound sample, you can perform the following analytical tests:
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a suitable column (e.g., C18) and a UV detector can be used to assess the purity of the compound and detect the presence of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific for quantifying this compound and its known metabolite, PF-6870961.[3][4] It can confirm the identity of the parent compound and detect and identify potential degradation products by their mass-to-charge ratio.
Q4: Are there any known degradation products of this compound?
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving instability issues with this compound.
Problem: Unexpected or inconsistent experimental results.
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Assess Purity: Analyze the compound's purity using HPLC or LC-MS/MS. Compare the results with the certificate of analysis provided by the supplier or with a fresh, unopened sample.
-
Prepare Fresh Solutions: If the purity is questionable, prepare fresh stock solutions from a new vial of the solid compound.
-
Possible Cause 2: Sub-optimal Experimental Conditions
-
Troubleshooting Steps:
-
Review Protocol: Carefully review the experimental protocol for any potential sources of compound instability, such as incompatible solvents or extreme pH conditions.
-
Solvent Compatibility: Ensure that the solvents used in your assay are compatible with this compound. As the metabolite is unstable in acetonitrile, it is prudent to avoid this solvent for the parent compound as well.[3][4]
-
Data Presentation: Recommended Storage Conditions
| Parameter | Solid Compound | Stock Solution |
| Temperature | Cool, dry place | -20°C (short-term) or -80°C (long-term)[1] |
| Light | Protect from light | Store in amber vials or protect from light |
| Moisture | Store with desiccant | Use anhydrous solvents |
| Air | Store under inert gas (e.g., argon or nitrogen) | Minimize headspace in vials |
| Shelf-Life | Not explicitly defined, but caution is advised | 1 year at -20°C, 2 years at -80°C[1] |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment of this compound
-
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Methodology:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Sample Preparation: Dissolve a small amount of this compound in methanol to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 5 µL.
-
Flow Rate: 0.5 mL/min.
-
Detection: Monitor the absorbance at a suitable wavelength (to be determined by UV scan, typically around the absorbance maximum of the compound).
-
Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolite PF-6870961
-
Objective: To accurately quantify this compound and its major metabolite in a sample.
-
Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer.
-
Methodology: (Adapted from Adusumalli et al., 2019[3][4])
-
Sample Preparation: For biological samples, perform a protein precipitation with methanol.
-
Chromatography:
-
Column: Acquity UPLC BEH C18 (or equivalent).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the appropriate precursor to product ion transition.
-
PF-6870961: Monitor the appropriate precursor to product ion transition.
-
-
-
Quantification: Use a calibration curve prepared with known concentrations of this compound and PF-6870961 standards.
-
Mandatory Visualizations
Caption: Ghrelin receptor (GHSR1a) signaling pathway.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an assay for a novel ghrelin receptor inverse agonist this compound and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an assay for a novel ghrelin receptor inverse agonist this compound and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential Off-Target Effects of PF-5190457 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-5190457 in cellular assays. The focus is to help identify, understand, and mitigate potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inverse agonist of the ghrelin receptor (GHSR1a), also known as the growth hormone secretagogue receptor.[1][2][3][4] As an inverse agonist, it not only blocks the binding of the endogenous ligand, ghrelin, but also reduces the receptor's basal, ligand-independent activity.[5] Its primary on-target effect is the inhibition of GHSR1a signaling.
Q2: Is this compound known to have off-target effects?
A2: this compound is described as having a superior balance of ghrelin receptor pharmacology and off-target selectivity.[1][2][4][6] Furthermore, its major hydroxy metabolite, PF-6870961, was found to have no off-target interactions in a high-throughput screening assay.[5][7][8] However, the absence of evidence in one screening panel does not definitively rule out all potential off-target effects in every cellular context. It is crucial for researchers to empirically validate the on-target action of this compound in their specific cellular assay.
Q3: What are off-target effects and why are they a concern?
A3: Off-target effects are unintended interactions of a small molecule with proteins or other biomolecules that are not the intended therapeutic target.[9] These interactions can lead to misleading experimental results, cellular toxicity, or other confounding phenotypes that are incorrectly attributed to the inhibition of the primary target.[9]
Q4: What are the common causes of off-target effects for small molecule inhibitors?
A4: Off-target effects can arise from several factors, including:
-
Structural Similarity: The inhibitor may bind to conserved domains in proteins other than the intended target.
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using concentrations significantly higher than the binding affinity for the primary target increases the likelihood of binding to lower-affinity off-target proteins.
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: The observed cellular phenotype does not align with known ghrelin receptor signaling.
-
Possible Cause: The phenotype may be a result of an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate with a Structurally Unrelated GHSR1a Antagonist/Inverse Agonist: Treat cells with a different GHSR1a inhibitor that has a distinct chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.[9]
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. A clear, dose-dependent effect that correlates with the known potency (pKi of 8.36) for the ghrelin receptor suggests on-target activity.[1][9] Off-target effects often appear at higher concentrations.[9]
-
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the ghrelin receptor that is resistant to this compound. If the phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.[9]
-
Issue 2: Significant cytotoxicity is observed at concentrations intended for on-target inhibition.
-
Possible Cause: this compound may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[9]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the ghrelin receptor.[9]
-
Assess Cell Viability with a Structurally Unrelated Inhibitor: Compare the cytotoxicity profile of this compound with that of another GHSR1a inhibitor. If both induce similar levels of toxicity at concentrations that achieve similar levels of on-target engagement, the toxicity might be related to the inhibition of ghrelin signaling in your cell type. If this compound is significantly more toxic, an off-target effect is more likely.
-
Quantitative Data
Table 1: Potency of this compound and its Metabolite PF-6870961 at the Ghrelin Receptor (GHSR1a)
| Compound | Species | Assay Type | Potency (Ki) | Reference |
| This compound | Human | Binding Affinity | 2.49 nM | [5] |
| This compound | Rat | Binding Affinity | 3.19 nM | [5] |
| This compound | Dog | Binding Affinity | 3.56 nM | [5] |
| PF-6870961 | Human | Binding Affinity | ~62.25 nM | [5] |
| PF-6870961 | Rat | Binding Affinity | ~191.4 nM | [5] |
| PF-6870961 | Dog | Binding Affinity | ~156.64 nM | [5] |
Note: The potency of PF-6870961 was reported to be approximately 25-, 60-, and 44-fold lower than this compound for human, rat, and dog GHSR, respectively.[5]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that this compound is binding to the ghrelin receptor in your cells. The principle is that a protein's thermal stability increases upon ligand binding.[9]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble ghrelin receptor at each temperature point by Western blot or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinobeads Assay for Off-Target Profiling (for Kinase Off-Targets)
While this compound is not a kinase inhibitor, off-target effects on kinases are common for many small molecules. The kinobeads assay can be used to broadly screen for such interactions.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Affinity Purification: Add kinobeads (beads with immobilized broad-spectrum kinase inhibitors) to the lysate to capture kinases not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
-
Mass Spectrometry: Identify and quantify the eluted kinases using mass spectrometry. A dose-dependent reduction in the binding of a particular kinase to the kinobeads in the presence of this compound suggests a potential off-target interaction.
Visualizations
Ghrelin Receptor (GHSR1a) Signaling Pathway
Caption: Simplified Ghrelin Receptor (GHSR1a) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow to troubleshoot and distinguish between on-target and potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PF-5190457 Dosage for In Vivo Mouse Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of PF-5190457 for in vivo studies in mice. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inverse agonist of the ghrelin receptor (GHSR-1a).[1][2] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the receptor's basal, constitutive activity, potentially leading to greater in vivo efficacy.[2] The ghrelin receptor is involved in regulating appetite, growth hormone secretion, and reward pathways, making it a target for studying obesity, diabetes, and substance use disorders.[3][4]
Q2: What is a typical starting dose range for this compound in mice?
A2: Based on preclinical studies, a starting dose range of 30-90 mg/kg administered via intraperitoneal (IP) injection is recommended for mice.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
Q3: What is a suitable vehicle for dissolving this compound for in vivo injections?
A3: this compound can be formulated for intraperitoneal (IP) injection in a vehicle consisting of a small amount of a surfactant like Tween 80 to aid in solubilization, diluted with sterile saline. One study in rats used a few drops of Tween 80 to dissolve the compound, which was then diluted with saline.
Q4: What are the potential side effects of this compound in mice?
A4: While specific side effect profiles in mice are not extensively documented in publicly available literature, human studies have reported somnolence (drowsiness) at higher doses.[6] Researchers should carefully observe mice for any behavioral changes, including sedation, altered locomotor activity, or signs of distress.
Q5: How frequently should this compound be administered to mice?
Data Presentation
Table 1: Summary of this compound Dosages Used in Preclinical Studies
| Species | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Mouse | 30, 60, 90 | Intraperitoneal (IP) | Reduced alcohol intake | [5] |
| Rat | 3, 10 | Intraperitoneal (IP) | Assessed interaction with alcohol on locomotor activity and loss of righting reflex | [3] |
| Rat | 5, 10, 15 | Intraperitoneal (IP) | Suppressed food intake |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of Tween 80 (e.g., a few drops) to the powder to create a paste. The exact amount may need to be optimized to achieve complete dissolution.
-
Vortex the mixture thoroughly until the powder is fully wetted.
-
Gradually add sterile 0.9% saline to the desired final concentration, vortexing between each addition to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Administer the solution to the mice via intraperitoneal injection at the desired volume (typically 5-10 ml/kg).
Protocol 2: Dose-Response Study for Food Intake in Mice
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
-
House mice individually for accurate food intake measurement.
-
Allow at least one week of acclimatization to the housing conditions.
Experimental Groups:
-
Group 1: Vehicle control (e.g., Tween 80 in saline)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 30 mg/kg)
-
Group 4: this compound (e.g., 60 mg/kg)
-
(n=8-10 mice per group)
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
At the beginning of the light cycle, weigh each mouse and administer the assigned treatment (vehicle or this compound) via IP injection.
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure and record food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Monitor the mice for any adverse effects.
-
Analyze the data to determine the effect of different doses of this compound on food intake compared to the vehicle control.
Mandatory Visualizations
Caption: Ghrelin Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Caption: Troubleshooting Decision Tree for In Vivo Studies with this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of in vivo efficacy despite expected activity | - Incorrect Dosage: Calculation error or improper administration technique leading to inaccurate dosing. - Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. - Compound Instability: The compound may be degrading in the vehicle or after administration. | - Double-check all dose calculations and ensure proper IP injection technique. - Consider conducting a pilot pharmacokinetic (PK) study to determine the bioavailability and half-life of this compound in your mouse model. - Prepare fresh dosing solutions for each experiment and store the compound according to the manufacturer's recommendations. |
| High variability in experimental results | - Inconsistent Dosing: Variation in injection volume or technique between animals. - Animal Health and Stress: Underlying health issues or stress can influence experimental outcomes. - Vehicle Effects: The vehicle itself may be causing some biological effects. | - Use precise, calibrated equipment for dosing and ensure all technicians are trained in consistent IP injection methods. - Closely monitor animal health and ensure a low-stress environment. Acclimatize animals properly before the experiment. - Always include a vehicle-only control group to account for any effects of the vehicle. |
| Observation of adverse side effects (e.g., sedation, distress) | - Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). - Off-target effects: The compound may be interacting with other receptors or pathways. - Vehicle toxicity: The vehicle, especially if containing co-solvents, may be causing adverse reactions. | - Perform a dose-escalation study to determine the MTD in your specific mouse strain and model. - If unexpected side effects are observed, consider if they align with known off-target activities of similar compounds. - If vehicle toxicity is suspected, try alternative formulations with lower concentrations of co-solvents. |
| Difficulty in dissolving this compound | - Inadequate solvent or surfactant: The chosen vehicle may not be sufficient to fully dissolve the compound at the desired concentration. - Precipitation over time: The compound may be precipitating out of the solution after preparation. | - Experiment with small, incremental increases in the amount of Tween 80 or consider other biocompatible co-solvents. - Prepare dosing solutions fresh on the day of the experiment and visually inspect for any precipitation before each injection. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to mitigate sedation as a side effect of PF-5190457 in animal models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating sedation as a side effect of PF-5190457 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inverse agonist of the ghrelin receptor (GHSR1a). This means it not only blocks the receptor from being activated by its natural ligand, ghrelin, but also reduces the receptor's basal, constitutive activity.
Q2: What is the known side effect profile of this compound in preclinical and clinical studies?
A2: In human clinical trials, the most frequently reported adverse event at doses of 50 mg and higher is somnolence (sedation or sleepiness). However, preclinical studies in rats have not consistently shown an increase in sedation, even when co-administered with alcohol. This suggests potential species-specific differences in the sedative effects of this compound.[1][2][3]
Q3: What is the hypothesized mechanism for the sedative effects of this compound?
A3: The sedative effects are thought to be centrally mediated. The ghrelin system is involved in regulating sleep and wakefulness, potentially through its interaction with orexin neurons in the hypothalamus, which are critical for maintaining arousal. By acting as an inverse agonist at the ghrelin receptor, this compound may suppress the activity of these wakefulness-promoting pathways.
Troubleshooting Guide: Mitigating Sedation in Animal Models
This guide provides strategies to address sedation observed during preclinical studies with this compound.
Issue: Animals exhibit signs of sedation (e.g., decreased locomotor activity, lethargy) after administration of this compound.
Step 1: Quantify the Sedative Effect
Before attempting to mitigate sedation, it is crucial to objectively quantify its presence and magnitude. This allows for a baseline measurement to assess the efficacy of any intervention.
-
Recommended Assays:
-
Open Field Test: To assess general locomotor activity and exploratory behavior. A significant decrease in distance traveled, rearing frequency, or time spent in the center of the arena can indicate sedation.
-
Rotarod Test: To evaluate motor coordination and balance. A reduced latency to fall from the rotating rod can be an indicator of sedation-induced motor impairment.
-
Step 2: Implement a Mitigation Strategy
Based on the mechanism of action of this compound and known pharmacology of wakefulness-promoting agents, the following strategies can be employed:
-
Co-administration with a Wakefulness-Promoting Agent:
-
Modafinil: A well-established eugeroic ("wakefulness-promoting") agent. It is hypothesized to increase histamine release in the hypothalamus, a key region for arousal.
-
Histamine H3 Receptor Antagonist/Inverse Agonist (e.g., Pitolisant): These agents block the inhibitory H3 autoreceptors on histaminergic neurons, leading to increased histamine release in the brain and promoting wakefulness.[4][5][6]
-
Step 3: Evaluate the Efficacy of the Mitigation Strategy
Repeat the quantitative behavioral assays (Open Field Test and/or Rotarod Test) with the co-administered compounds to determine if the sedative effects of this compound are attenuated.
Data Presentation
Table 1: Dosing Recommendations for Wakefulness-Promoting Agents in Rodents
| Compound | Animal Model | Route of Administration | Dose Range | Reference |
| Modafinil | Mouse | Intraperitoneal (i.p.) | 10 - 128 mg/kg | [7][8][9] |
| Rat | Intraperitoneal (i.p.) | 40 - 300 mg/kg | [7][8] | |
| Pitolisant | Rat | Oral (p.o.) | 3 - 10 mg/kg | [5] |
Table 2: Preclinical Locomotor Activity Data for this compound and Mitigating Agents
| Compound | Animal Model | Dose | Effect on Locomotor Activity | Reference |
| This compound | Rat | 3, 10 mg/kg | No significant interaction with alcohol-induced changes in locomotor activity. | [1][2][3] |
| Modafinil | Mouse | 20 - 40 mg/kg i.p. | Significant stimulation of locomotor activity. | [9] |
| Rat | 75, 150 mg/kg | Significantly increased locomotor activity. | [8] | |
| Pitolisant | Rat | 3, 10 mg/kg | No significant effect on spontaneous locomotor activity. | [5] |
Experimental Protocols
Open Field Test Protocol for Rats
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with high walls (e.g., 60 cm) made of a non-reflective material. The arena should be in a quiet, dimly lit room.
-
Procedure:
-
Acclimate the rat to the testing room for at least 30 minutes before the test.
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a set period (e.g., 10-15 minutes). The first 2 minutes can be considered an adaptation period and excluded from analysis.[10]
-
Record the session using a video camera mounted above the arena.
-
After the session, return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
-
Data Analysis: Use video tracking software to analyze:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zones.
-
Number of entries into the center zone.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Rotarod Test Protocol for Mice
-
Apparatus: A commercially available accelerating rotarod apparatus.
-
Procedure:
-
Acclimate the mice to the testing room for at least 15-30 minutes.
-
Training (optional but recommended): Place the mice on the stationary or slowly rotating rod (e.g., 4 rpm) for a short period on the day before testing to habituate them to the apparatus.
-
Testing:
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).
-
Once the mouse is stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall (the time until the mouse falls off the rod). A passive rotation (clinging to the rod for a full rotation) is also considered a fall.
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.
-
-
Clean the rod with 70% ethanol between each mouse.
-
-
Data Analysis: The primary measure is the latency to fall from the rod. An average of the trials for each animal is typically used for statistical analysis.
Visualizations
Caption: Experimental workflow for assessing and mitigating sedation.
Caption: Proposed signaling pathways for sedation and mitigation.
References
- 1. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of stimulant locomotor effects of modafinil in various strains of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Non-amphetaminic mechanism of stimulant locomotor effect of modafinil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open field test [bio-protocol.org]
Challenges in the synthesis and purification of PF-5190457 and its metabolites.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and purification of PF-5190457 and its major metabolite, PF-6870961.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound and its hydroxy metabolite, PF-6870961?
A1: The primary challenges include the instability of certain intermediates, difficulties in the amide bond formation step, and the purification of the final polar compounds.[1] For instance, the dihydrochloride salt of the (R)-2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane intermediate is known to be hygroscopic and can decompose when exposed to air and moisture.[1]
Q2: Which coupling reagent is recommended for the amide bond formation step?
A2: For the synthesis of the metabolite PF-6870961, COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) was found to be the most effective coupling reagent, yielding a purer product compared to HATU or HBTU.[1]
Q3: What is the primary route of metabolism for this compound in humans?
A3: this compound is metabolized to its major hydroxy metabolite, PF-6870961, primarily through the action of aldehyde and xanthine oxidases in the liver cytosol.[2]
Q4: Are there any specific solvent considerations for handling PF-6870961 during purification and analysis?
A4: Yes, the hydroxy metabolite PF-6870961 has been found to be unstable in acetonitrile. Therefore, methanol is the recommended organic solvent for sample preparation, stock solutions, and as a mobile phase component in liquid chromatography.[3]
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low yield in amide coupling step | Inefficient activation of the carboxylic acid. | Use COMU as the coupling reagent. Ensure anhydrous reaction conditions. |
| Suboptimal base stoichiometry. | While the choice of base (e.g., triethylamine, DIPEA) is not critical, the amount of base should be carefully optimized.[1] | |
| Formation of polar impurities | Side reactions during the coupling step. | Optimize the addition rate of the coupling reagent and maintain a low reaction temperature (e.g., 4 °C) during the initial stages. |
| Decomposition of starting materials or intermediates. | Use freshly prepared or properly stored intermediates. The dihydrochloride salt of the spiro-azetidine piperidine intermediate is particularly labile.[1] | |
| Instability of intermediates | The spiro-azetidine piperidine intermediate, particularly as a dihydrochloride salt, is hygroscopic and sensitive to air and moisture.[1] | Handle this intermediate under an inert atmosphere (e.g., nitrogen or argon) and use it immediately in the next step. |
Purification
| Issue | Potential Cause | Recommended Solution |
| Difficulty in removing polar impurities by chromatography | Similar polarity of the product and impurities. | Use a gradient elution with a modified mobile phase. For PF-6870961, a gradient of 3% - 10% MeOH with 5% NH4OH in CHCl3 has been used successfully with a short silica column.[1] |
| Low recovery of material after chromatography | Adsorption of the polar product onto the silica gel. | Use a more polar solvent system or consider reverse-phase chromatography. The addition of a small amount of base (e.g., ammonium hydroxide) to the mobile phase can help to reduce tailing and improve recovery. |
| Degradation of PF-6870961 during sample preparation for analysis | Use of acetonitrile as a solvent. | Avoid acetonitrile. Use methanol for all sample preparation steps, including protein precipitation and preparation of stock solutions.[3] |
Experimental Protocols
Synthesis of PF-6870961 (Hydroxy Metabolite)
This protocol is based on the published synthesis and is intended for informational purposes.
-
Amide Coupling:
-
To a mixture of the crude (R)-2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane dihydrochloride salt and 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride in a 1:1 mixture of DMF and DCM, add triethylamine dropwise at 4 °C under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes before adding the coupling reagent, COMU, in portions over a short interval.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using silica gel column chromatography with a gradient of 3% - 10% MeOH containing 5% NH4OH in CHCl3.[1]
-
Combine the product-containing fractions and concentrate to yield PF-6870961.
-
Quantification of this compound and PF-6870961 in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add an internal standard solution (e.g., tacrine in methanol).
-
Precipitate the proteins by adding methanol.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Quantitative Data
Table 1: LC-MS/MS Parameters for Quantification
| Analyte | Concentration Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Retention Time (min) | Recovery (%) |
| This compound | 1 - 1000 | 1 | 4.4 | 95 - 103 |
| PF-6870961 | 2 - 250 | 2 | 3.8 | 95 - 103 |
Data sourced from Adusumalli et al., 2019.[3][4]
Visualizations
Logical Workflow for Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow for synthesis.
Ghrelin Receptor (GHSR) Signaling and Inverse Agonism of this compound
Caption: this compound action on ghrelin receptor signaling.
References
- 1. Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
How to interpret variability in experimental results with PF-5190457.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret variability in experimental results obtained with PF-5190457, a potent and selective ghrelin receptor inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Its primary mechanism of action involves inhibiting the constitutive (ligand-independent) activity of the GHS-R1a and competitively blocking its activation by acylated ghrelin.[2][3] This inverse agonism is considered a superior approach compared to competitive antagonism because it can reduce basal receptor signaling, potentially leading to greater in vivo efficacy.[2] Structural studies have revealed that this compound binds to the ghrelin receptor in a distinct manner compared to agonists and neutral antagonists, disrupting a polar network and a hydrophobic cluster required for receptor activation and constitutive activity.[4]
Q2: What are the key therapeutic applications being investigated for this compound?
Based on its mechanism of action, this compound has been investigated for its potential in treating centrally-mediated disorders. A significant area of research has been its application in treating alcohol use disorder (AUD), where it has been shown to reduce alcohol craving.[2][5] Additionally, its effects on glucose homeostasis and insulin secretion suggest potential applications in metabolic disorders.[6]
Q3: What are the reported pharmacokinetic properties of this compound in humans?
In healthy human subjects, this compound has demonstrated rapid absorption with a time to maximum concentration (Tmax) of 0.5–3 hours and a half-life of 8.2–9.8 hours, making it suitable for oral daily dosing.[3][6]
Troubleshooting Guide: Interpreting Variability in Experimental Results
Variability in experimental outcomes with this compound can arise from several factors, ranging from experimental design to biological differences. This guide provides insights into potential sources of variability and troubleshooting suggestions.
Issue 1: Inconsistent results in in vitro cell-based assays.
Potential Causes:
-
Cell Line and Receptor Expression Levels: The ghrelin receptor (GHS-R1a) exhibits high constitutive activity.[4] The level of this basal activity and the response to this compound can be dependent on the expression level of the receptor in the cell line used.[7] Different cell lines or even passage numbers of the same cell line can have varying receptor expression levels.
-
Assay-Specific Conditions: The choice of functional assay (e.g., IP1 accumulation, β-arrestin recruitment, ERK1/2 activation) can reveal different aspects of receptor signaling and may be subject to different sources of variability.[8]
-
Compound Stability and Storage: Improper storage of this compound can lead to degradation and loss of activity. The recommended storage is at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Troubleshooting Steps:
-
Characterize Receptor Expression: Quantify GHS-R1a expression levels in your cell line using techniques like qPCR or western blotting to ensure consistency across experiments.
-
Use a Stable Cell Line: If possible, use a stable cell line with well-characterized GHS-R1a expression.
-
Optimize Assay Conditions: Carefully optimize assay parameters such as cell density, incubation times, and concentration of this compound.
-
Verify Compound Integrity: Ensure proper storage and handling of this compound. If in doubt, use a fresh stock of the compound.
Issue 2: High inter-individual variability in animal studies.
Potential Causes:
-
Genetic Background of Animals: Different strains of rodents may exhibit varying responses to ghrelin receptor modulation.
-
Physiological State of Animals: Factors such as age, sex, weight, and metabolic status can significantly influence the outcomes of experiments targeting the ghrelin system.
-
Route of Administration and Dosing: The pharmacokinetic profile of this compound can vary depending on the route of administration and the formulation used.
-
Brain Penetrance: While this compound is believed to have central effects, its brain penetrance has been inferred from rat experiments measuring concentrations in brain homogenates, and the exact extent of distribution within the CNS is still under investigation.[2][9]
Troubleshooting Steps:
-
Standardize Animal Models: Use a consistent and well-characterized animal model (species, strain, age, sex).
-
Control for Physiological Variables: Acclimate animals properly and monitor their health and metabolic status.
-
Optimize Dosing Regimen: Conduct pilot studies to determine the optimal dose and administration route for your specific experimental model and desired outcome.
-
Consider PK/PD Studies: If significant variability persists, consider conducting pharmacokinetic and pharmacodynamic studies to correlate drug exposure with the observed effects in your animal model.
Issue 3: Discrepancies between in vitro and in vivo results.
Potential Causes:
-
Metabolism of this compound: In vivo, this compound is metabolized, and its metabolites may have different pharmacological activities. Hydroxyl metabolites have been found in human plasma.[3]
-
Complex Physiological Regulation: The ghrelin system is part of a complex neuroendocrine network. In vivo, the effects of this compound can be influenced by interactions with other hormones and signaling pathways that are not present in a simplified in vitro system.
-
Off-Target Effects: While this compound is reported to be highly selective for the ghrelin receptor, the possibility of off-target effects at higher concentrations in vivo cannot be completely ruled out.[1]
Troubleshooting Steps:
-
Consider Metabolite Activity: Be aware of the potential contribution of metabolites to the overall in vivo effect.
-
Integrate Systemic Measurements: In in vivo studies, measure other relevant physiological parameters (e.g., other hormones, metabolic markers) to get a more comprehensive understanding of the drug's effects.
-
Dose-Response Studies: Conduct careful dose-response studies in vivo to identify a therapeutic window that minimizes potential off-target effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | 0.5 - 3 hours | [3][6] |
| Half-life (t1/2) | 8.2 - 9.8 hours | [3][6] |
Table 2: Summary of Key Preclinical and Clinical Findings
| Study Type | Model | Key Findings | Reference |
| Preclinical (in vitro) | Human whole islets | Increased glucose-stimulated insulin secretion. | [1] |
| Preclinical (in vivo) | Rats | Did not interact with the sedative effects of alcohol. | [2] |
| Clinical (Phase 1a) | Healthy humans | Well-tolerated and safe. Dose-dependently blocked ghrelin-induced growth hormone release. | [2][6] |
| Clinical (Phase 1b) | Heavy drinkers | Safe and well-tolerated when co-administered with alcohol. Reduced alcohol craving. | [2][5] |
Experimental Protocols
Protocol 1: In Vitro Insulin Secretion Assay with Human Islets
This protocol is adapted from publicly available information and should be optimized for specific laboratory conditions.[1]
-
Islet Culture: Culture human whole islets in appropriate assay buffer.
-
Stabilization: Incubate islets in assay buffer containing 2.8 mM glucose for 45 minutes at 37°C to stabilize insulin secretion.
-
Treatment: Treat islets with 11.2 mM glucose in the presence and absence of various concentrations of this compound for one hour at 37°C.
-
Sample Collection: Following incubation, collect the media samples.
-
Insulin Measurement: Quantify the amount of insulin secreted into the media using a suitable immunoassay (e.g., ELISA).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Population Pharmacokinetic Analysis of this compound, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocrine effects of the novel ghrelin receptor inverse agonist this compound: Results from a placebo-controlled human laboratory alcohol co-administration study in heavy drinkers - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing PF-5190457 to maintain its potency.
This technical support center provides best practices for handling and storing PF-5190457 to maintain its potency, alongside troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability and potency, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to protect the compound from light and air exposure, as significant decomposition has been observed when left at room temperature under these conditions over several weeks.[2] The compound should be stored under an inert atmosphere.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in several solvents. For in vitro experiments, dimethyl sulfoxide (DMSO) at a concentration of up to 250 mg/mL (with the aid of ultrasound) or ethanol at up to 100 mg/mL (with ultrasound) are suitable options.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can impact solubility.[1] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[4] The GHS-R1a exhibits a high level of constitutive (ligand-independent) activity.[3][5] As an inverse agonist, this compound not only competitively blocks the binding of the endogenous ligand, acylated ghrelin, but also reduces the basal, constitutive signaling of the receptor.[4][6]
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound in my in vitro assay. What could be the issue?
A1: There are several potential reasons for a lack of efficacy:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles. Prepare fresh dilutions for each experiment from a properly stored stock.
-
Solubility Issues: this compound may have limited solubility in aqueous buffers. When diluting your DMSO stock into cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. It may be necessary to use a vehicle containing solubilizing agents like SBE-β-CD for in vivo or some in vitro applications.[3]
-
Receptor Expression Levels: The level of GHS-R1a expression in your cell line can influence the observed potency of an inverse agonist. Very high expression levels might require higher concentrations of this compound to achieve significant inhibition of the constitutive activity.
-
Assay Conditions: The presence of serum proteins in the culture medium can bind to the compound, reducing its effective concentration. Consider performing initial experiments in serum-free media to establish a baseline effect.
Q2: I am seeing high variability between replicate wells treated with this compound. What are the possible causes?
A2: High variability can stem from:
-
Incomplete Solubilization: Ensure the compound is fully dissolved in the stock solution and is not precipitating when diluted into your assay buffer. Vortexing and brief sonication can aid in solubilization.
-
Pipetting Inaccuracy: Due to the high potency of this compound, small errors in pipetting can lead to significant variations in the final concentration. Use calibrated pipettes and ensure proper mixing after adding the compound to the assay wells.
-
Cell Plating Uniformity: Inconsistent cell numbers across wells can lead to variable results. Ensure your cells are evenly suspended before plating and that you are using a consistent plating technique.
Q3: My results with this compound are inconsistent with published data. What should I consider?
A3: Discrepancies with published findings can arise from several factors:
-
Different Experimental Systems: The potency and effect of this compound can vary between different cell lines, primary cells, and in vivo models due to differences in receptor density, signaling pathway coupling, and metabolism.
-
Metabolite Activity: this compound is metabolized to PF-6870961, which also has activity at the ghrelin receptor, though with a different affinity and potency profile. The extent of metabolism can vary between experimental systems, potentially influencing the overall observed effect.
-
Assay-Specific Parameters: Differences in incubation times, reagent concentrations, and detection methods can all contribute to variations in results. Carefully compare your experimental protocol to the published methodology.
Data Summary
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | -20°C | 3 years | Protect from light and air. Store under an inert atmosphere. |
| Solid | 4°C | 2 years | Protect from light and air. Store under an inert atmosphere. |
| In Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (487.64 mM) | Requires sonication. Use newly opened, anhydrous DMSO. |
| Ethanol | 100 mg/mL (195.06 mM) | Requires sonication. |
Experimental Protocols
Detailed Methodology: In Vitro Ghrelin Receptor (GHS-R1a) Binding Assay
This protocol is adapted from competitive radioligand binding assays used to characterize ghrelin receptor antagonists.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Radioligand: [¹²⁵I]-His-Ghrelin.
-
Non-specific binding control: Unlabeled ghrelin (1 µM).
-
This compound stock solution in DMSO.
Procedure:
-
Prepare cell membranes from HEK293-GHS-R1a cells.
-
In a 96-well plate, add 50 µL of binding buffer containing the desired concentration of this compound or vehicle (for total binding) or 1 µM unlabeled ghrelin (for non-specific binding).
-
Add 50 µL of [¹²⁵I]-His-Ghrelin diluted in binding buffer to a final concentration of ~0.1 nM.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Terminate the binding reaction by rapid filtration through a GF/C filter plate presoaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
Detailed Methodology: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes a static GSIS assay using isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., human or rodent).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 25 mM HEPES.
-
Low glucose KRB: KRB containing 2.8 mM glucose.
-
High glucose KRB: KRB containing 16.7 mM glucose.
-
This compound stock solution in DMSO.
-
Human insulin ELISA kit.
Procedure:
-
Culture isolated islets overnight to allow for recovery.
-
Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate.
-
Pre-incubate the islets in 1 mL of low glucose KRB for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
Remove the pre-incubation buffer and replace it with 1 mL of fresh low glucose KRB containing either vehicle (DMSO) or the desired concentration of this compound. Incubate for 60 minutes at 37°C. Collect the supernatant for basal insulin measurement.
-
Remove the low glucose buffer and add 1 mL of high glucose KRB containing the same concentration of vehicle or this compound as in the previous step.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for stimulated insulin measurement.
-
Immediately store all collected supernatants at -20°C or -80°C until analysis.
-
Quantify the insulin concentration in the supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the islet number or total protein content.
Visualizations
Caption: Ghrelin Receptor (GHS-R1a) Signaling Pathway.
Caption: General In Vitro Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
How to select the appropriate animal model for studying the effects of PF-5190457.
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and utilizing appropriate animal models for studying the effects of PF-5190457, a potent ghrelin receptor inverse agonist. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] As an inverse agonist, it not only blocks the receptor from being activated by its natural ligand, ghrelin, but also reduces the receptor's basal, constitutive activity.[3] This dual action makes it a powerful tool for investigating the roles of the ghrelin system in various physiological processes.
Q2: What are the primary therapeutic areas being investigated for this compound?
A2: Preclinical and clinical studies suggest potential therapeutic applications for this compound in conditions characterized by dysregulated ghrelin signaling. These include alcohol use disorder (AUD), obesity, and type 2 diabetes.[2][4][5] Research has shown its potential to reduce alcohol craving, decrease food intake, and modulate insulin secretion.[2][6][7]
Q3: Which animal species are most commonly used to study the effects of ghrelin receptor modulators like this compound?
A3: Rodents, specifically mice and rats, are the most frequently used species for studying ghrelin receptor antagonists and inverse agonists.[8][9][10][11] The choice between mice and rats may depend on the specific research question, the behavioral paradigm employed, and established laboratory expertise.
Animal Model Selection Guide
Q4: How do I select the appropriate animal model to study the effects of this compound on alcohol consumption?
A4: The choice of animal model for alcohol-related studies depends on the specific aspect of alcohol use disorder (AUD) you aim to investigate. Here are some commonly used models:
-
Two-Bottle Choice Paradigm: This model assesses voluntary alcohol preference and consumption.[11][12] It is useful for initial screening of a compound's effect on alcohol intake.
-
Drinking in the Dark (DID) Paradigm: This model is designed to induce high levels of alcohol consumption in a short period, mimicking binge-like drinking behavior in humans.[13][14]
-
Operant Self-Administration: This model evaluates the motivational and reinforcing properties of alcohol.[15][16] Animals are trained to perform a task (e.g., lever pressing) to receive alcohol, allowing for the measurement of motivation and seeking behavior.
-
Alcohol Deprivation Effect (ADE) Model: This model is used to study relapse-like behavior, where a period of forced abstinence is followed by a robust increase in alcohol intake upon re-exposure.[11]
Logical Flow for Selecting an Alcohol Consumption Model
References
- 1. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Differential effects of ghrelin antagonists on alcohol drinking and reinforcement in mouse and rat models of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin Receptor (GHS-R1A) Antagonism Suppresses Both Alcohol Consumption and the Alcohol Deprivation Effect in Rats following Long-Term Voluntary Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ghrelin receptor deletion reduces binge-like alcohol drinking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ghrelin receptor (GHS-R1A) antagonism suppresses both operant alcohol self-administration and high alcohol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
Overcoming limitations in the translational study of PF-5190457 from preclinical to clinical.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-5190457. The information addresses common challenges encountered when translating preclinical findings to clinical trials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pharmacokinetics & Pharmacodynamics
Q1: We are observing different pharmacokinetic (PK) profiles between our rodent models and early human trials. What could be the contributing factors?
A1: Discrepancies in PK between preclinical species and humans are common. For this compound, a key factor to consider is the difference in the apparent volume of distribution (V2/F). A population pharmacokinetic (popPK) model for this compound revealed that the V2/F was 3.8-fold higher in heavy alcohol drinkers compared to non-heavy drinkers[1][2]. This difference was correlated with a lower maximum plasma concentration (Cmax) in heavy drinkers[2].
Troubleshooting Steps:
-
Review your preclinical model: Ensure the physiological state of your animal model (e.g., alcohol consumption status) aligns with the target clinical population.
-
Refine your popPK model: Incorporate covariates such as alcohol consumption status, body weight, and liver function into your model to better predict human PK[1][2].
-
Investigate metabolism: A major hydroxy metabolite of this compound (PF-6870961) has been identified in human plasma, which was not initially detected in liver microsomal incubations[3]. This metabolite is also pharmacologically active and could contribute to the overall exposure and effect. Ensure your analytical methods can quantify both the parent compound and its major metabolites.
Q2: We are struggling to identify reliable pharmacodynamic (PD) biomarkers to demonstrate target engagement in our clinical study. What are the recommended biomarkers for this compound?
A2: Several potential PD biomarkers have been identified for this compound. The most direct measure of target engagement is the inhibition of ghrelin-induced growth hormone (GH) release. In a clinical study, this compound dose-dependently blocked ghrelin-induced GH release, with 77% inhibition at a 100 mg dose[4][5][6].
Recommended PD Biomarkers:
-
Primary: Inhibition of ghrelin-induced GH release.
-
Secondary:
Troubleshooting Protocol: See "Experimental Protocol: Ghrelin-Induced GH Suppression Assay" below.
Q3: We observed a loss of effect (tachyphylaxis) on some of our peripheral biomarkers after chronic dosing in our clinical trial. Is this expected, and how can we address it?
A3: Yes, tachyphylaxis has been reported for some of the peripheral effects of this compound with chronic dosing. Specifically, the effects on ghrelin-induced GH release and heart rate were lost within two weeks of continuous treatment in healthy volunteers[4][5][6]. This was a primary reason for the discontinuation of its development for Type 2 diabetes[4].
Explanation and Strategy:
-
Mechanism: The tachyphylaxis is hypothesized to be due to the desensitization of the vagal pathway that mediates these peripheral effects[4].
-
Translational Implication: It is crucial to distinguish between peripheral and central effects. While peripheral effects may diminish, the central effects, which are relevant for conditions like alcohol use disorder (AUD), may be preserved[7][9]. Phase 1a clinical studies were terminated for peripheral tachyphylaxis, but it was speculated that central blockade might be shorter, potentially preserving efficacy for centrally-mediated mechanisms[7].
-
Troubleshooting:
-
Focus on central nervous system (CNS) target engagement and behavioral endpoints in your clinical trial design for AUD.
-
Consider intermittent dosing strategies to potentially mitigate peripheral tachyphylaxis, although the clinical relevance of this for CNS indications is still under investigation.
-
Safety & Tolerability
Q4: Our clinical trial is reporting a high incidence of somnolence. How can we manage this adverse event?
A4: Somnolence is the most frequently reported adverse event for this compound, particularly at doses ≥50 mg[4][5][6].
Mitigation Strategies:
-
Dose Optimization: The incidence of somnolence is dose-dependent. Consider evaluating lower, pharmacologically active doses. The 50 mg b.i.d. dose was found to be active with a lower likelihood of side effects compared to the 100 mg b.i.d. dose[7][9].
-
Patient Population: Interestingly, a reduced incidence of somnolence was observed in heavy drinkers compared to non-heavy drinkers at the same dose, which correlated with a lower Cmax in this population[2]. Understanding the PK in your specific patient population is critical.
-
Timing of Dosing: Investigate if evening dosing could mitigate the impact of somnolence on daily activities.
Data Presentation
Table 1: Preclinical vs. Clinical Pharmacokinetic Parameters of this compound
| Parameter | Preclinical (Rat) | Clinical (Healthy Volunteers) | Clinical (Heavy Drinkers) |
| Tmax | Not explicitly stated, but brain penetrance confirmed[7][9] | 0.5 - 3 hours[4][5][6] | Not explicitly stated, but similar to healthy volunteers[7] |
| Half-life (t1/2) | Not explicitly stated | 8.2 - 9.8 hours[4][5] | Not explicitly stated |
| Apparent Volume of Distribution (V2/F) | Not available | 44.5 L[1][2] | 169 L (3.8-fold higher)[1][2] |
| Apparent Clearance (CL/F) | Not available | 72.0 L/hr[1][2] | Not explicitly stated |
Table 2: Summary of Key Pharmacodynamic Findings
| Biomarker/Effect | Preclinical (Rodent) | Clinical (Human) | Translational Consideration |
| Ghrelin-induced GH Release | Not explicitly stated | Dose-dependent inhibition (77% at 100 mg)[4][5][6] | Reliable PD marker of target engagement. |
| Acyl-to-total ghrelin ratio | Not explicitly stated | Reduced with 100 mg b.i.d. dose[7] | Potential PD biomarker. |
| IGF-1 | Not explicitly stated | Late increase in concentrations[8] | Potential downstream PD biomarker. |
| Alcohol Craving | Reduced alcohol consumption[7][10][11] | Reduced during cue-reactivity at 100 mg b.i.d.[7][10][11] | Good translational efficacy from preclinical to human lab. |
| Somnolence | Not reported as a major finding | Most frequent adverse event (≥50 mg)[4][5][6] | Key dose-limiting side effect in humans. |
| Tachyphylaxis (Peripheral) | Not reported | Loss of effect on GH release and heart rate after 2 weeks[4][5][6] | Major limitation for peripheral indications; central effects may be preserved. |
Experimental Protocols
Experimental Protocol: Ghrelin-Induced GH Suppression Assay
Objective: To assess the in vivo target engagement of this compound by measuring the suppression of growth hormone (GH) release following a ghrelin challenge.
Methodology:
-
Subject Preparation: Subjects should be fasted overnight. An intravenous catheter should be placed for blood sampling and ghrelin infusion.
-
Baseline Sampling: Collect baseline blood samples to determine basal GH levels.
-
This compound Administration: Administer the assigned dose of this compound or placebo orally.
-
Ghrelin Infusion: At a predefined time post-dose (e.g., corresponding to the expected Tmax of this compound), initiate a continuous intravenous infusion of acylated ghrelin (e.g., 1 pmol/kg/min) for a set duration (e.g., 180 minutes)[4].
-
Blood Sampling: Collect blood samples at regular intervals during and after the ghrelin infusion to measure plasma GH concentrations.
-
Data Analysis: Calculate the area under the curve (AUC) for the GH concentration-time profile. Compare the GH AUC between the this compound and placebo groups to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Translational workflow and limitations of this compound.
Caption: Mechanism of action of this compound on the ghrelin pathway.
Caption: Troubleshooting workflow for tachyphylaxis.
References
- 1. A Population Pharmacokinetic Analysis of this compound, a Novel Ghrelin Receptor Inverse Agonist in Healthy Volunteers and in Heavy Alcohol Drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Population Pharmacokinetic Analysis of this compound, a Novel Ghrelin R" by Enoch Cobbina, Mary R. Lee et al. [digitalcommons.uri.edu]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of PF-05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocrine effects of the novel ghrelin receptor inverse agonist this compound: Results from a placebo-controlled human laboratory alcohol co-administration study in heavy drinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of PF-5190457 and JMV2959 in Attenuating Alcohol Consumption: A Preclinical and Clinical Data Review
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of two investigational compounds, PF-5190457 and JMV2959, in reducing alcohol intake. The data presented is compiled from a range of preclinical studies and early-phase clinical trials, offering valuable insights for researchers, scientists, and professionals in the field of drug development for alcohol use disorder (AUD).
Both this compound and JMV2959 are antagonists or inverse agonists of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] The ghrelin system has been identified as a promising target for AUD pharmacotherapy due to its role in reward signaling and consummatory behaviors.[1][4][5] This comparison guide synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the underlying signaling pathway and experimental workflows.
Quantitative Efficacy in Reducing Alcohol Intake
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and JMV2959 on alcohol consumption in rodent models.
Table 1: Efficacy of this compound in Reducing Alcohol Intake in Mice
| Alcohol Solution | Dose (mg/kg) | Reduction in Alcohol Intake | Sex | Reference |
| Sweetened | 60 | Significant (p = 0.013) | Male & Female | [1] |
| Sweetened | 90 | Significant (p = 0.0003) | Male & Female | [1] |
| Unsweetened | 90 | Significant (p = 0.0023) | Male & Female | [1] |
Table 2: Efficacy of JMV2959 in Reducing Alcohol Intake in Mice
| Alcohol Solution | Dose (mg/kg) | Reduction in Alcohol Intake | Sex | Reference |
| Sweetened | 12 | Significant (p < 0.0001) | Male & Female | [1] |
| Sweetened | 15 | Significant (p < 0.0001) | Male & Female | [1] |
| Unsweetened | 12 | Significant in males (p = 0.0331), not females | Male & Female | [1] |
| Unsweetened | 9 | Decreased ethanol and food intake | Male | [6] |
| Unsweetened | 12 | Decreased ethanol, water, and food intake | Male | [6] |
Table 3: Efficacy of JMV2959 in Reducing Alcohol Intake in Rats
| Duration of Alcohol Access | Dose (mg/kg) | Reduction in Alcohol Intake | Timepoint | Reference |
| 2 months | 3 | Significant | 1 and 4 hours | [7] |
| 5 months | 1 | Significant | 1 and 4 hours | [7] |
| 5 months | 3 | Significant | 1, 4, and 24 hours | [7] |
| 8 months (repeated admin) | 3 | Significant | 1 and 24 hours | [7] |
In a phase 1b human laboratory study, this compound (100 mg b.i.d.) was found to reduce alcohol craving during a cue-reactivity procedure.[2] Another phase IIa study in individuals with AUD did not find a reduction in cue-elicited alcohol craving but did observe a reduction in virtual calories selected in a virtual reality food choice experiment.[8]
Experimental Protocols
The data presented above were generated from various experimental paradigms. Below are the detailed methodologies for the key experiments cited.
Preclinical Studies in Rodents
Animal Models:
-
Mice: Male and female C57BL/6J mice were used in studies investigating binge-like drinking behavior.[1][6]
-
Rats: Male Wistar rats were used in studies examining the effects of long-term voluntary alcohol consumption.[7]
Administration of Compounds:
-
This compound and JMV2959: Administered systemically via intraperitoneal (i.p.) injection.[1][7] In some studies, JMV2959 was also administered intracerebroventricularly (ICV) to investigate central receptor mediation.[1]
Alcohol Consumption Paradigms:
-
Drinking in the Dark (DID): This is a model of binge-like alcohol consumption in mice. Animals are given access to an alcohol solution for a limited period during their dark cycle.[9] Both sweetened and unsweetened alcohol solutions have been used.[1]
-
Intermittent-Access Two-Bottle Choice: This paradigm is used to model long-term voluntary alcohol consumption in rats. Animals have access to two bottles, one with an alcohol solution and one with water, for specific periods.[7]
-
2-Bottle Choice 24-Hour Access: Mice had continuous access to one bottle of an ethanol solution and one bottle of water.[6]
Data Collection and Analysis:
-
Alcohol and water intake were measured by weighing the bottles before and after the access period.
-
Statistical analyses, such as ANOVA, were used to determine the significance of the effects of the compounds on alcohol consumption compared to a vehicle control.[7]
Human Laboratory Studies
Study Design:
-
Phase 1b and IIa studies have been conducted with this compound.[2][8] These were single-blind or double-blind, placebo-controlled, within-subject or between-subject designs.[2][8]
Participants:
Procedures:
-
Alcohol Administration Session: Participants received controlled doses of alcohol.
-
Cue-Reactivity Procedure: Participants were exposed to alcohol-related cues to elicit craving.
-
Subjective Assessments: Craving and other subjective effects were measured using validated scales.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling: Blood samples were collected to measure drug concentrations and biomarkers.[2]
Signaling Pathway and Experimental Workflow
The therapeutic effects of both this compound and JMV2959 are predicated on their interaction with the ghrelin receptor (GHSR-1a). The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Ghrelin signaling pathway in alcohol reward.
Caption: Generalized experimental workflows.
Conclusion
Both this compound and JMV2959 have demonstrated efficacy in reducing alcohol intake in preclinical models. JMV2959 has a broader preclinical evidence base for directly reducing alcohol consumption across different rodent models and experimental paradigms.[1][6][7] this compound, as the first GHSR inverse agonist to advance to clinical trials, has shown promise in reducing alcohol craving in humans.[2][3] The presented data underscores the therapeutic potential of targeting the ghrelin system for the treatment of AUD. Further clinical investigation is warranted to fully elucidate the efficacy and safety of these compounds in a patient population.
References
- 1. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Frontiers | Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses [frontiersin.org]
- 5. Pharmacological GHSR (ghrelin receptor) blockade reduces alcohol binge-like drinking in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Ghrelin Receptor (GHS-R1A) Antagonism Suppresses Both Alcohol Consumption and the Alcohol Deprivation Effect in Rats following Long-Term Voluntary Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, placebo-controlled study of a GHSR blocker in people with alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin receptor antagonism decreases alcohol consumption and activation of perioculomotor urocortin-containing neurons - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of PF-5190457 and other ghrelin receptor antagonists.
This guide provides a detailed comparison of PF-5190457 and other antagonists of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR). The ghrelin receptor, a G-protein coupled receptor, is a key regulator of appetite, reward, and metabolism. Its modulation by antagonists presents a promising therapeutic strategy for various conditions, including obesity, substance use disorders, and diabetes. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of key compounds, their performance data, and the experimental methods used for their evaluation.
Overview of Ghrelin Receptor Antagonists
Ghrelin receptor antagonists block the downstream signaling initiated by ghrelin, the endogenous ligand. This compound is a notable example, characterized as a high-affinity, selective, and brain-penetrant inverse agonist of the GHSR. It has demonstrated potential in reducing alcohol craving and consumption in preclinical models and has undergone clinical evaluation for alcohol use disorder. For a comprehensive comparison, this guide will analyze this compound alongside other well-characterized ghrelin receptor antagonists like JMV2959 and YIL781.
Comparative Performance Data
The efficacy and potency of ghrelin receptor antagonists are typically quantified through binding affinity (Ki) and functional activity (IC50) assays. The table below summarizes key quantitative data for this compound and other selected antagonists, compiled from various in vitro studies.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) | Species | Assay Type | Reference |
| This compound | 2.0 ± 0.3 | 25 ± 3.0 | Human | [35S]GTPγS Binding | |
| JMV2959 | 10 ± 2 | 200 ± 50 | Human | Aequorin Functional Assay | |
| YIL781 | 2.9 ± 0.4 | 12 ± 1.0 | Human | [35S]GTPγS Binding |
Table 1: Comparative in vitro data of selected ghrelin receptor antagonists. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
Signaling Pathway of Ghrelin Receptor Antagonism
The ghrelin receptor (GHSR) is primarily coupled to the Gαq/11 protein. Upon activation by ghrelin, it initiates a signaling cascade that results in the release of intracellular calcium. Antagonists like this compound physically block ghrelin from binding to the receptor, thereby inhibiting this downstream signaling pathway. As an inverse agonist, this compound can also reduce the basal, ligand-independent activity of the receptor.
Caption: Ghrelin receptor signaling and the inhibitory action of an antagonist.
Key Experimental Protocols
The characterization of compounds like this compound relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the ghrelin receptor, allowing for the determination of the binding affinity (Ki).
-
Objective: To determine the binding affinity (Ki) of the antagonist.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human GHSR.
-
Radioligand: [125I-His9]-ghrelin.
-
Test compound (e.g., this compound).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.1% BSA, pH 7.4.
-
96-well filter plates and a cell harvester.
-
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated in the binding buffer.
-
A fixed concentration of [125I-His9]-ghrelin (e.g., 0.1 nM) is added.
-
The test compound is added in increasing concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
The mixture is incubated for 60 minutes at 25°C.
-
The reaction is terminated by rapid filtration through the filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Data are analyzed using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G-proteins coupled to the receptor, providing a measure of the compound's efficacy as an agonist, antagonist, or inverse agonist.
-
Objective: To determine the functional potency (IC50) of the antagonist.
-
Materials:
-
Cell membranes from GHSR-expressing cells.
-
Radioligand: [35S]GTPγS.
-
Test compound and a known agonist (e.g., ghrelin).
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (Guanosine diphosphate).
-
-
Procedure:
-
Cell membranes (5-10 µg) are pre-incubated with the test compound at various concentrations for 15 minutes in the assay buffer containing GDP (e.g., 10 µM).
-
A sub-maximal concentration of ghrelin (e.g., EC80) is added to stimulate the receptor. For inverse agonist activity, no agonist is added.
-
The reaction is initiated by adding [35S]GTPγS (e.g., 0.1 nM).
-
The mixture is incubated for 30 minutes at 30°C.
-
The assay is terminated by filtration, and bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data are plotted to determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-stimulated G-protein activation.
-
Standard Experimental and Drug Discovery Workflow
The development of a ghrelin receptor antagonist follows a structured workflow from initial screening to preclinical evaluation. This process is designed to identify potent, selective, and safe candidate molecules.
Caption: A typical workflow for the discovery of a ghrelin receptor antagonist.
Conclusion
This compound stands out as a potent and selective ghrelin receptor inverse agonist with significant therapeutic potential, particularly in the context of alcohol use disorder. When compared to other antagonists such as JMV2959 and YIL781, it demonstrates high in vitro affinity and functional potency. The selection of a specific antagonist for further development depends on a comprehensive evaluation of its pharmacological profile, including potency, selectivity, pharmacokinetics, and performance in relevant in vivo models. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and comparison of novel ghrelin receptor modulators.
Validating the Inverse Agonist Activity of PF-5190457 at the Ghrelin Receptor: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR), with other alternative compounds. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the ghrelin system. This document summarizes key experimental data, details the methodologies used for validation, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to Ghrelin Receptor Inverse Agonism
The ghrelin receptor, a G-protein coupled receptor (GPCR), exhibits a high degree of constitutive activity, meaning it can signal without being bound by its endogenous ligand, ghrelin.[1][2] This basal signaling is implicated in various physiological processes, including appetite regulation and hormone secretion. Inverse agonists are compounds that not only block the action of agonists but also reduce the constitutive activity of the receptor, thereby offering a distinct therapeutic approach compared to neutral antagonists. This compound has been identified as a potent and selective inverse agonist of the ghrelin receptor.[3][4]
Comparative Analysis of Ghrelin Receptor Inverse Agonists
The following tables summarize the in vitro pharmacological properties of this compound in comparison to other known ghrelin receptor inverse agonists and antagonists.
Table 1: Binding Affinities of Ghrelin Receptor Ligands
| Compound | Receptor Type | Assay Type | Ki (nM) | pKi | Reference |
| This compound | Human Ghrelin Receptor | Radioligand Binding | - | 8.36 | [4] |
| Substance P Analog ([D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P) | Human Ghrelin Receptor | Functional Assay (IP Turnover) | - | - | [2] |
| YIL781 | Human Ghrelin Receptor | Radioligand Binding | 17 | - |
Note: The Substance P analog's potency is reported as an EC50 value in functional assays, which is not directly comparable to a Ki value from a binding assay.
Table 2: Functional Activity of Ghrelin Receptor Inverse Agonists
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Europium-labelled GTP | Inverse Agonist | Potent and Selective | [5] |
| Substance P Analog ([D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-Substance P) | Inositol Phosphate Turnover | EC50 (Inverse Agonism) | 5.2 nM | [2] |
| YIL781 | Calcium Mobilization | Antagonist | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing the human ghrelin receptor (GHSR1a).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Non-specific binding control: Unlabeled ghrelin (1 µM).
-
Test compound: this compound or other comparators at various concentrations.
-
GF/C filter plates pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
Procedure:
-
Prepare cell membranes from HEK293-GHSR1a cells by homogenization and centrifugation.
-
In a 96-well plate, combine the cell membrane preparation (10-20 µg protein/well), assay buffer, and either the test compound or unlabeled ghrelin for non-specific binding.
-
Add [¹²⁵I]-Ghrelin to all wells at a concentration near its Kd.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for the test compound using competitive binding analysis software.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to inhibit the constitutive activity of the ghrelin receptor, which signals through the Gq pathway to produce inositol phosphates.
Materials:
-
COS-7 or HEK293 cells transiently or stably expressing the human ghrelin receptor.
-
Inositol-free DMEM.
-
myo-[³H]inositol.
-
Stimulation buffer: Krebs-Ringer-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.25 mM MgSO₄, 1.25 mM KH₂PO₄, 1.45 mM CaCl₂, 8 mM glucose, 25 mM HEPES, pH 7.4).
-
LiCl (10 mM).
-
Test compound: this compound or other comparators at various concentrations.
-
Dowex AG1-X8 resin.
-
Scintillation fluid.
Procedure:
-
Seed cells in 24-well plates and label overnight with myo-[³H]inositol in inositol-free DMEM.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15 minutes at 37°C.
-
Add the test compound at various concentrations and incubate for 60 minutes at 37°C.
-
Terminate the incubation by adding ice-cold 0.5 M trichloroacetic acid.
-
Separate the inositol phosphates from free inositol using Dowex AG1-X8 chromatography.
-
Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
Analyze the data to determine the EC50 for the inverse agonist effect.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the ghrelin receptor upon ligand binding, which is a key step in GPCR desensitization and signaling.
Materials:
-
HEK293 cells.
-
Expression vectors for GHSR-Rluc (Renilla luciferase) and β-arrestin2-YFP (Yellow Fluorescent Protein).
-
Cell culture medium.
-
Coelenterazine h (luciferase substrate).
-
Test compound: this compound or other comparators at various concentrations.
-
BRET-compatible microplate reader.
Procedure:
-
Co-transfect HEK293 cells with the GHSR-Rluc and β-arrestin2-YFP expression vectors.
-
Seed the transfected cells into a 96-well microplate.
-
24-48 hours post-transfection, replace the medium with PBS.
-
Add the test compound at various concentrations to the wells.
-
Add the coelenterazine h substrate.
-
Immediately measure the luminescence signals at the emission wavelengths for Rluc (e.g., 485 nm) and YFP (e.g., 530 nm) using a BRET plate reader.
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the BRET ratio against the ligand concentration to determine the potency and efficacy of the compound in promoting or inhibiting β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the ghrelin receptor and the workflows of the experimental assays described above.
Caption: Ghrelin receptor signaling pathways.
Caption: Radioligand binding assay workflow.
Caption: Inositol phosphate accumulation assay workflow.
Caption: BRET assay workflow for β-arrestin recruitment.
Conclusion
The data presented in this guide validate the inverse agonist activity of this compound at the ghrelin receptor. Its high potency and selectivity make it a valuable tool for studying the physiological roles of constitutive ghrelin receptor activity and a promising lead compound for the development of therapeutics targeting metabolic and other disorders. The provided experimental protocols and workflow diagrams offer a foundation for researchers to further investigate this compound and other modulators of the ghrelin receptor.
References
- 1. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of PF-5190457 and its Hydroxy Metabolite PF-6870961
An objective guide for researchers, scientists, and drug development professionals on the pharmacological profiles of the ghrelin receptor inverse agonist PF-5190457 and its primary metabolite, PF-6870961.
This guide provides a detailed comparison of the in vitro potency of this compound, a potent and selective ghrelin receptor (GHSR1a) inverse agonist, and its major hydroxy metabolite, PF-6870961.[1][2][3] The data presented herein is crucial for understanding the potential contribution of the metabolite to the overall pharmacological activity of the parent compound. Both compounds act as inverse agonists at the ghrelin receptor, a G protein-coupled receptor (GPCR) with high constitutive activity.[4] This receptor is a key regulator of appetite, food intake, and energy homeostasis.[4]
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and PF-6870961 has been evaluated through various assays that measure their binding affinity and functional activity at the ghrelin receptor. The following table summarizes the key quantitative data from these studies.
| Parameter | This compound | PF-6870961 | Fold Difference | Assay Type |
| Binding Affinity (Ki) | ~3 nM | Lower Affinity (approx. 25-fold lower) | ~25x | Competitive Radioligand Binding |
| Functional Potency (IC50) | Potent | Lower Potency | Not specified | Gαq/11-mediated Inositol Phosphate Accumulation |
| Functional Potency (IC50) | Less Potent | Increased Potency | Not specified | β-arrestin Recruitment |
Note: Exact IC50 values for the functional assays were not consistently reported in the reviewed literature; however, the relative potencies are indicated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and PF-6870961.
Ghrelin Receptor (GHSR1a) Competitive Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the ghrelin receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human GHSR1a are cultured under standard conditions.
-
Cell membranes are harvested by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand that binds to the ghrelin receptor (e.g., [125I]-ghrelin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compounds (this compound or PF-6870961) are added to compete with the radioligand for binding to the receptor.
-
-
Incubation and Separation:
-
The reaction mixture is incubated to allow for binding equilibrium to be reached.
-
The bound radioligand is separated from the unbound radioligand using a filtration method (e.g., vacuum filtration through glass fiber filters).
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Gαq/11-Mediated Inositol Phosphate Accumulation Assay
This functional assay measures the ability of a compound to act as an inverse agonist by inhibiting the constitutive activity of the ghrelin receptor, which signals through the Gαq/11 pathway, leading to the production of inositol phosphates.
-
Cell Culture and Transfection:
-
HEK293T cells are transiently transfected with a plasmid encoding for the human GHSR1a.[5]
-
-
Cell Labeling and Treatment:
-
Transfected cells are labeled with [3H]-myo-inositol.
-
The cells are then treated with increasing concentrations of the test compounds (this compound or PF-6870961).
-
-
Inositol Phosphate Extraction:
-
The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
-
Detection and Data Analysis:
-
The amount of [3H]-inositol phosphates is quantified using a scintillation counter.
-
The data are normalized to the basal activity of the receptor and analyzed to determine the IC50 value, representing the concentration at which the compound produces 50% of its maximal inhibitory effect.
-
β-Arrestin Recruitment Assay
This assay assesses the potential for biased agonism by measuring the recruitment of β-arrestin to the ghrelin receptor upon compound binding.
-
Cell Line and Reagents:
-
A cell line co-expressing the ghrelin receptor fused to a bioluminescent protein (e.g., Renilla luciferase) and β-arrestin fused to a fluorescent protein (e.g., Green Fluorescent Protein) is used.
-
-
Cell Treatment:
-
Cells are treated with increasing concentrations of the test compounds.
-
-
Detection:
-
Bioluminescence Resonance Energy Transfer (BRET) is measured.[5] The proximity of the two fusion proteins upon β-arrestin recruitment leads to an increase in the BRET signal.
-
-
Data Analysis:
-
The BRET signal is plotted against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizing the Molecular Interactions and Experimental Workflow
The following diagrams illustrate the signaling pathway of the ghrelin receptor and the general workflow for assessing the in vitro potency of this compound and PF-6870961.
Caption: Ghrelin receptor signaling and points of modulation by ligands.
Caption: Experimental workflow for assessing in vitro potency.
Summary and Conclusion
The in vitro data reveals a distinct pharmacological profile for PF-6870961 compared to its parent compound, this compound. While PF-6870961 exhibits a lower binding affinity and reduced potency in inhibiting Gαq/11-mediated signaling, it demonstrates increased potency in promoting β-arrestin recruitment.[1][2][6] This suggests that the hydroxylation of this compound to PF-6870961 may introduce a degree of biased agonism, where the metabolite preferentially engages one signaling pathway over another.[2] These findings are significant as they indicate that the major metabolite, PF-6870961, is not an inactive species but rather a pharmacologically active molecule with its own unique profile at the ghrelin receptor.[1][2] Therefore, the in vivo effects of this compound are likely a composite of the actions of both the parent drug and its active metabolite. Further investigation into the physiological consequences of this biased signaling profile is warranted to fully understand the clinical implications.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of PF-5190457 and YIL-781 in Attenuating Binge-Like Alcohol Consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two pharmacological agents, PF-5190457 and YIL-781, focusing on their efficacy in a preclinical model of binge-like alcohol drinking. Both compounds target the ghrelin receptor (GHSR), a key regulator of reward and motivation pathways implicated in alcohol use disorder (AUD). The data presented is derived from a head-to-head study in male and female mice, offering a direct comparison of their potential as therapeutic interventions.
Compound Overview and Mechanism of Action
This compound is a novel ghrelin receptor inverse agonist. This means it not only blocks the receptor from being activated by its natural ligand, ghrelin, but also reduces the receptor's basal, constitutive activity.[1] This dual action may offer a more profound suppression of the ghrelin system's influence on alcohol-seeking behavior.
YIL-781 is a competitive ghrelin receptor antagonist. It works by binding to the ghrelin receptor and preventing ghrelin from binding and activating it, thereby blocking its downstream signaling. Unlike an inverse agonist, a competitive antagonist does not affect the receptor's basal activity.
Comparative Efficacy in a Binge-Like Drinking Model
A recent study directly compared the effects of this compound and YIL-781 on binge-like alcohol consumption in both male and female C57BL/6J mice using the "Drinking in the Dark" (DID) paradigm.[2] This model is designed to induce high levels of voluntary alcohol intake, mimicking human binge-drinking behavior.[3][4]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and YIL-781 on alcohol intake (g/kg) in male and female mice.
Table 1: Effect of this compound on Alcohol Intake (g/kg) in the Drinking in the Dark Model [2]
| Dose (mg/kg, i.p.) | Male Mice (Mean ± SEM) | Female Mice (Mean ± SEM) |
| Vehicle | 5.2 ± 0.4 | 6.1 ± 0.5 |
| 30 | 4.5 ± 0.3 | 5.1 ± 0.6 |
| 60 | 3.8 ± 0.4 | 4.2 ± 0.5 |
| 90 | 3.1 ± 0.3 | 3.5 ± 0.4 |
*p < 0.05, **p < 0.01 compared to vehicle
Table 2: Effect of YIL-781 on Alcohol Intake (g/kg) in the Drinking in the Dark Model [2]
| Dose (mg/kg, i.p.) | Male Mice (Mean ± SEM) | Female Mice (Mean ± SEM) |
| Vehicle | 5.3 ± 0.3 | 6.2 ± 0.4 |
| 10 | 4.6 ± 0.4 | 5.9 ± 0.5 |
| 20 | 4.1 ± 0.3* | 5.5 ± 0.6 |
| 30 | 3.5 ± 0.4** | 5.2 ± 0.5 |
*p < 0.05, **p < 0.01 compared to vehicle
Data Interpretation: Both this compound and YIL-781 demonstrated a dose-dependent reduction in alcohol intake. Notably, this compound appeared to be effective in both male and female mice at the 60 and 90 mg/kg doses. In contrast, YIL-781 showed a significant reduction in alcohol consumption in male mice at 20 and 30 mg/kg, but did not reach statistical significance in female mice at the tested doses in this study.[2]
Experimental Protocols
"Drinking in the Dark" (DID) Model of Binge-Like Alcohol Intake
The "Drinking in the Dark" paradigm is a widely used preclinical model to study the neurobiology of binge drinking.[5][6]
-
Animal Model: Adult male and female C57BL/6J mice were used. This strain is known for its high voluntary alcohol consumption.[3]
-
Housing: Mice were singly housed to accurately measure individual fluid consumption. They were maintained on a reverse 12-hour light/dark cycle.[4]
-
Procedure:
-
For three consecutive days, starting 3 hours into the dark cycle, the water bottle was replaced with a bottle containing a 20% (v/v) ethanol solution for 2 hours.[7]
-
On the fourth day, the ethanol access period was extended to 4 hours. This 4-hour session on the fourth day is the test day when the effects of the compounds were measured.[5][6]
-
This procedure reliably induces high levels of voluntary alcohol consumption, leading to pharmacologically relevant blood alcohol concentrations.[4]
-
Drug Administration
-
This compound: Was dissolved in a vehicle of 5% Tween 80 in saline.[8] It was administered via intraperitoneal (i.p.) injection 60 minutes prior to the start of the 4-hour ethanol access period on the test day.[2]
-
YIL-781: Was dissolved in a vehicle of 10% Tween 80 in saline. It was administered via intraperitoneal (i.p.) injection 30 minutes before the start of the 4-hour ethanol access period on the test day.[2]
Visualizations
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR) is a G-protein coupled receptor (GPCR). Upon binding of acylated ghrelin, it primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades that are implicated in the rewarding effects of alcohol.[9][10][11] Both this compound and YIL-781 act at this receptor to block this signaling.
Caption: Ghrelin Receptor Signaling Pathway and Drug Targets.
Experimental Workflow: Drinking in the Dark (DID)
The following diagram outlines the key steps in the "Drinking in the Dark" experimental protocol used for the head-to-head comparison.
References
- 1. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological GHSR (ghrelin receptor) blockade reduces alcohol binge-like drinking in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Drinking in the Dark" (DID): a simple mouse model of binge-like alcohol intake [scholarworks.indianapolis.iu.edu]
- 4. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2.3. Drinking-in-the-Dark [bio-protocol.org]
- 8. GHSR blockade, but not reduction of peripherally circulating ghrelin via β1-adrenergic receptor antagonism, decreases binge-like alcohol drinking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Requirement of central ghrelin signaling for alcohol reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses - PMC [pmc.ncbi.nlm.nih.gov]
How does the selectivity of PF-5190457 for the ghrelin receptor compare to other antagonists?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of PF-5190457, a potent ghrelin receptor inverse agonist, with other notable ghrelin receptor antagonists. The information presented is supported by experimental data to aid in the evaluation of these pharmacological tools for research and therapeutic development.
Introduction to Ghrelin Receptor Antagonism
The ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor (GPCR) with high constitutive activity.[1][2] Its endogenous ligand, ghrelin, is a key regulator of appetite, growth hormone secretion, and energy homeostasis. Antagonists and inverse agonists of the GHS-R1a are valuable tools for studying the physiological roles of the ghrelin system and hold therapeutic potential for conditions such as obesity, diabetes, and substance use disorders.[3][4]
This compound is a selective, orally bioavailable small molecule that acts as a competitive antagonist and inverse agonist at the ghrelin receptor.[5][6] Its development marked a significant advancement over earlier peptide-based antagonists, which often suffered from poor selectivity and pharmacokinetic properties.[6] This guide compares the selectivity profile of this compound with three other commonly used ghrelin receptor antagonists: JMV2959, [d-Lys3]-GHRP-6, and [d-Arg(1),d-Phe(5),d-Trp(7, 9),Leu(11)]-substance P (SP analog).
Data Presentation: Selectivity Profiles
The following table summarizes the available quantitative data on the binding affinity and selectivity of this compound and its comparators. This compound exhibits high affinity for the human ghrelin receptor and has been described as having a superior balance of on-target potency and off-target selectivity. While comprehensive head-to-head screening data against a broad panel of receptors is not publicly available in a single source, the table compiles information from various studies to provide a comparative overview.
| Compound | Type | Ghrelin Receptor (GHS-R1a) Affinity | Known Off-Target Interactions and Selectivity Profile |
| This compound | Small Molecule Inverse Agonist / Antagonist | Human Kd: 3 nM [6] | Described as having a superior balance of ghrelin receptor pharmacology and off-target selectivity. A study on its major metabolite, PF-6870961, indicated no off-target interactions in a high-throughput screen.[7] |
| JMV2959 | Peptidomimetic Antagonist | High Affinity (specific Ki not readily available in searches) | Described as a full, unbiased GHS-R1a antagonist.[8] Limited information on broad off-target screening is available. |
| [d-Lys3]-GHRP-6 | Peptide-based Antagonist | IC50: 0.9 µM[9] | Known to weakly bind to melanocortin receptors (Ki = 26-120 µM).[9][10] Also reported to act as an antagonist at CCR5 and CXCR4 chemokine receptors, indicating a lack of high selectivity.[11] |
| [d-Arg(1),d-Phe(5),d-Trp(7,9),Leu(11)]-Substance P (SP analog) | Peptide-based Inverse Agonist / Antagonist | EC50: 5.2 nM (as inverse agonist)[12] | Broad-spectrum activity as an antagonist at tachykinin, bradykinin, CCK, and bombesin receptors.[12][13] |
Mandatory Visualization
Below are diagrams illustrating key concepts relevant to the pharmacology of ghrelin receptor antagonists.
Caption: GHS-R1a Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following are outlines of key experimental protocols used to characterize the selectivity and function of ghrelin receptor antagonists.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the ghrelin receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human GHS-R1a are cultured and harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The cell lysate is homogenized and then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding:
-
A constant concentration of a radiolabeled ligand that binds to the ghrelin receptor (e.g., [125I]-His9-ghrelin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying G protein activation.
1. Membrane Preparation:
-
Membranes are prepared from cells expressing GHS-R1a as described for the radioligand binding assay.
2. GTPγS Binding:
-
The membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), the test compound, and [35S]GTPγS (a non-hydrolyzable GTP analog).
-
For antagonist testing, the membranes are pre-incubated with the antagonist before the addition of an agonist (e.g., ghrelin).
-
For inverse agonist testing, the assay measures the reduction in basal [35S]GTPγS binding in the absence of an agonist.
-
The incubation is carried out at 30°C for a defined period.
3. Detection and Analysis:
-
The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured, typically using a scintillation proximity assay (SPA) or a filtration method.
-
Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists and inverse agonists) values.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of the Gq/11 signaling pathway, which is a primary downstream cascade for the ghrelin receptor.
1. Cell Culture and Labeling:
-
Cells expressing GHS-R1a are cultured and incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
2. Compound Treatment:
-
The cells are washed and then treated with the test compound in the presence of LiCl (which inhibits the breakdown of inositol phosphates).
-
To test for antagonism, cells are pre-incubated with the antagonist before the addition of ghrelin.
-
To assess inverse agonism, the ability of the compound to decrease basal IP accumulation is measured.
3. Extraction and Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The total inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.
-
The amount of [3H]-inositol phosphates is quantified by scintillation counting.
4. Data Analysis:
-
The concentration-response curves are generated to determine the EC50 or IC50 of the test compound.
Conclusion
This compound stands out as a ghrelin receptor antagonist with high potency and superior selectivity compared to older, peptide-based antagonists. Its favorable pharmacokinetic profile and high selectivity make it an invaluable tool for in vivo studies and a promising candidate for therapeutic applications. In contrast, antagonists like [d-Lys3]-GHRP-6 and the SP analog exhibit significant off-target activities, which can confound experimental results and may lead to undesirable side effects. JMV2959 offers a more selective peptide-based alternative, though comprehensive off-target data is less available. The choice of a ghrelin receptor antagonist should, therefore, be guided by the specific requirements of the research, with a strong consideration for the selectivity profile to ensure the observed effects are mediated through the ghrelin receptor.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. In vitro effects of substance P analogue [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P on human tumour and normal cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel ghrelin receptor inverse agonist this compound administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [D-Lys3]-GHRP-6 | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 10. [D-Lys3]-GHRP-6 | CAS:136054-22-3 | ghrelin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Identification of ghrelin receptor blocker, D-[Lys3] GHRP-6 as a CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Metabolism of the broad-spectrum neuropeptide growth factor antagonist: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
A validation of the effects of PF-5190457 on food intake in ghrelin receptor knockout models.
A comprehensive analysis of the ghrelin receptor inverse agonist PF-5190457's effects on food intake, validated through studies in ghrelin receptor knockout models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound, its metabolite, and alternative ghrelin receptor antagonists, supported by experimental data and detailed protocols.
This compound, a potent and selective inverse agonist of the ghrelin receptor (GHSR), has emerged as a significant tool in the study of metabolic regulation and as a potential therapeutic agent. Its mechanism of action in reducing food intake is critically dependent on the presence of the ghrelin receptor. This has been conclusively demonstrated in studies utilizing ghrelin receptor knockout (GHSR-KO) animal models, where the anorectic effects of this compound are abolished. This guide synthesizes the key findings from preclinical studies to provide a clear comparison of the effects of this compound and its metabolite, PF-6870961, in both wild-type and GHSR-KO animals, alongside a known GHSR antagonist, JMV2959.
Comparative Analysis of Food Intake
The following tables summarize the quantitative data from key studies, illustrating the impact of this compound and related compounds on food consumption in rodent models.
Table 1: Effect of this compound on High-Fat Diet (HFD) Intake in Wild-Type and GHSR-KO Mice
| Treatment Group | Animal Model | Diet | Food Intake (g) | Statistical Significance |
| Vehicle | Wild-Type (Male) | HFD | Variable (Baseline) | - |
| This compound | Wild-Type (Male) | HFD | Significantly Reduced | p < 0.0001 (on days 2, 3, and 4) |
| Vehicle | GHSR-KO (Male) | HFD | No significant change | - |
| This compound | GHSR-KO (Male) | HFD | No significant difference from vehicle | Not significant |
Data adapted from a study investigating the sexually dimorphic effects of GHSR blockade in rodents on a high-fat diet[1].
Table 2: Effect of PF-6870961 (Metabolite of this compound) on Food Intake in Wild-Type and GHSR-KO Rats
| Treatment Group | Animal Model | Condition | Food Intake | Statistical Significance |
| Vehicle | Wild-Type | Satiated | Baseline | - |
| PF-6870961 (40 mg/kg) | Wild-Type | Satiated | Suppressed | Significant |
| Vehicle | Wild-Type | Fasted | Baseline | - |
| PF-6870961 (40 mg/kg) | Wild-Type | Fasted | Suppressed | Significant |
| Vehicle | GHSR-KO | Satiated | No significant change | - |
| PF-6870961 (40 mg/kg) | GHSR-KO | Satiated | No significant difference from vehicle | Not significant |
| Vehicle | GHSR-KO | Fasted | No significant change | - |
| PF-6870961 (40 mg/kg) | GHSR-KO | Fasted | No significant difference from vehicle | Not significant |
This table summarizes findings from a study on the pharmacological characterization of PF-6870961[2].
Table 3: Comparative Effect of JMV2959 (GHSR Antagonist) on Food Intake in Rats
| Treatment Group | Animal Model | Condition | Effect on Food Intake |
| JMV2959 (10 mg/kg) | Rat | Not specified | Reduction |
JMV2959 is a widely used prototype GHSR1a antagonist and serves as a positive control for ghrelin receptor-mediated effects on food intake[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Evaluation of this compound on High-Fat Diet Intake in Mice
-
Animal Model: Male C57BL/6J mice and GHSR-knockout (KO) mice on the same background.
-
Housing: Mice were individually housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
-
Diet: A high-fat diet (HFD) where 60% of calories are derived from fat was provided ad libitum.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection. A vehicle solution was used as a control.
-
Experimental Procedure:
-
Mice were habituated to the HFD for a set period.
-
A baseline of HFD intake was established.
-
Mice were then treated with either vehicle or this compound.
-
Food intake was measured at regular intervals (e.g., 2, 4, 6, and 24 hours) post-injection over several days to assess both acute and repeated administration effects.
-
-
Data Analysis: A two-way repeated measures ANOVA was used to analyze the data, with treatment and time as factors.
Protocol 2: Assessment of PF-6870961 on Food Intake in Rats
-
Animal Model: Adult male and female Wistar rats and GHSR-knockout (KO) Wistar rats.
-
Housing: Animals were housed under standard laboratory conditions.
-
Drug Preparation: PF-6870961 was prepared in a vehicle of 4% Tween 80 and saline.
-
Drug Administration: Intraperitoneal (i.p.) injection was used for drug delivery.
-
Experimental Conditions:
-
Satiated: Rats had free access to standard chow.
-
Fasted: Chow was removed for 18 hours prior to the experiment.
-
-
Procedure:
-
Rats were divided into treatment groups.
-
Injections of vehicle or PF-6870961 were administered.
-
Food (standard chow) was weighed before the injection and 1 hour after.
-
The amount of food consumed was calculated by the difference in weight.
-
-
Data Analysis: One-way ANOVA was used to determine the effect of the drug on food intake.
Visualizing the Pathways and Workflows
Diagrams are provided to illustrate the ghrelin signaling pathway and the experimental workflow for validating the effects of this compound.
Caption: Ghrelin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's effect on food intake.
References
- 1. Genetic or pharmacological GHSR blockade has sexually dimorphic effects in rodents on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of PF-5190457 and its Major Metabolite, PF-6870961
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic (PK) profiles of PF-5190457, a ghrelin receptor inverse agonist, and its major active metabolite, PF-6870961. The information presented is collated from preclinical and clinical studies to support further research and development in therapeutic areas targeting the ghrelin system.
Executive Summary
This compound is an orally bioavailable small molecule that has been investigated for its potential in treating alcohol use disorder.[1] It undergoes metabolism to form a major active hydroxy metabolite, PF-6870961.[2] Understanding the distinct pharmacokinetic characteristics of both the parent drug and its metabolite is crucial for interpreting clinical outcomes and designing future studies. This guide summarizes their key PK parameters, details the experimental methodologies used for their assessment, and visualizes the workflow and underlying biological pathways.
Quantitative Pharmacokinetic Data
The following table summarizes the available human pharmacokinetic parameters for this compound and PF-6870961.
| Pharmacokinetic Parameter | This compound | PF-6870961 |
| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours[3] | Data not available |
| Half-life (t½) | 8.2 - 9.8 hours[3] | ~13 hours |
| Maximum Concentration (Cmax) | Dose-dependent | Circulates at ~25% of the parent compound's concentration[3] |
| Area Under the Curve (AUC) | Data not available | Data not available |
| Volume of Distribution (Vd) | Apparent Vd (V2/F) = 44.5 L; Apparent peripheral Vd (V3/F) = 271 L | Data not available |
| Metabolism | Follows a two-compartment model. Metabolized to PF-6870961. | - |
Experimental Protocols
Human Pharmacokinetic Studies (Single and Multiple Ascending Dose)
A comprehensive understanding of the pharmacokinetic profiles was established through randomized, placebo-controlled, double-blind single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy male subjects.
Study Design:
-
SAD Study: Participants received single oral doses of PF-05190457 (ranging from 2 mg to 300 mg) or placebo.
-
MAD Study: Participants received twice-daily oral doses of PF-05190457 (2 mg, 10 mg, 40 mg, or 100 mg) or placebo for 14 days.
Blood Sampling:
-
SAD Study: Plasma samples for pharmacokinetic analysis were collected at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
-
MAD Study: On Day 1, plasma samples were collected at pre-dose and at various time points up to 12 hours post-dose. Predose samples were also collected on Days 2, 4, 6, and 9. On Day 13, a full pharmacokinetic profile was assessed, and on Day 14, samples were collected up to 48 hours post-dose.
Bioanalytical Method for Quantification in Human Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of this compound and PF-6870961 in human plasma.[1]
Sample Preparation:
-
Analytes were extracted from human plasma via simple protein precipitation using methanol.[1]
-
Tacrine was used as an internal standard.[1]
Chromatography:
-
System: Acquity UPLC® system.[1]
-
Column: Acquity UPLC BEH C18 analytical column.[1]
-
Flow Rate: 0.25 mL/min.
-
Total Run Time: 11.30 minutes.
Mass Spectrometry:
-
System: Xevo® TQ MS detector.[1]
-
Ionization: Positive electrospray ionization.
-
Detection: Multiple reaction monitoring mode.
Method Performance:
-
Linearity: The calibration curves were linear over a concentration range of 1-1000 ng/mL for this compound and 2-250 ng/mL for PF-6870961.
-
Lower Limit of Quantification (LLOQ): 1 ng/mL for this compound and 2 ng/mL for PF-6870961.
-
Recovery: The recovery for both analytes ranged from 95% to 103%.
Visualizations
Ghrelin Signaling Pathway and the Action of this compound
Caption: Ghrelin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Human Pharmacokinetic Study
Caption: Workflow of a human pharmacokinetic study for this compound.
References
- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of this compound: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an assay for a novel ghrelin receptor inverse agonist this compound and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: PF-05190457 Versus Other Ghrelin Modulators
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the tolerability of emerging ghrelin-targeted therapeutics, supported by experimental data.
The ghrelin system, a key regulator of appetite, metabolism, and growth hormone secretion, has become a focal point for the development of novel therapeutics. Modulators of the ghrelin receptor (GHSR) are being investigated for a range of conditions, from cachexia and growth hormone deficiency to obesity and alcohol use disorder. As these compounds advance through clinical trials, a thorough understanding of their side effect profiles is paramount for assessing their therapeutic potential and guiding future drug development. This guide provides a detailed comparison of the side effect profiles of PF-05190457, a ghrelin receptor inverse agonist, and other prominent ghrelin modulators, primarily agonists, with supporting data from clinical studies.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials of PF-05190457 and other selected ghrelin modulators. Data is presented as the percentage of participants experiencing the event.
| Adverse Event | PF-05190457 (Inverse Agonist) | Anamorelin (Agonist) | Macimorelin (Agonist) | Relamorelin (Agonist) |
| Neurological | ||||
| Somnolence/Sedation | Most Frequent | - | - | - |
| Dizziness | - | 1% (n=1)[1] | Common | More prevalent than placebo |
| Headache | - | 4 (mild/moderate)[2] | Common[3] | More prevalent than placebo |
| Dysgeusia (Altered Taste) | - | - | ~19% (mild)[4] | - |
| Gastrointestinal | ||||
| Nausea | - | 1% (n=1)[1] | Common[3] | More prevalent than placebo |
| Diarrhea | - | - | Common[3] | Higher in relamorelin groups |
| Vomiting | - | - | - | Reduced frequency |
| Abdominal Pain | - | - | - | More prevalent than placebo |
| Metabolic | ||||
| Hyperglycemia | - | <1%-1% (Grade 3-4)[5][6] | - | Dose-related worsening of glycemic control |
| Cardiovascular | ||||
| Increased Heart Rate | Up to 13.4 bpm (tachyphylaxis observed) | - | QT Prolongation (~11 ms) | - |
| Other | ||||
| Fatigue | - | 5% (Grade 3-4)[7] | Common[3] | - |
| Asthenia | - | 5% (Grade 3-4)[7] | - | - |
Note: Direct comparison of percentages across different trials should be done with caution due to variations in study design, patient populations, and methods of adverse event reporting.
Detailed Experimental Protocols
The assessment of side effects in the clinical trials of these ghrelin modulators generally adheres to the standards outlined in the ICH Harmonised Tripartite Guideline for Clinical Safety Data Management (E2A). The core methodologies are summarized below.
1. Adverse Event Monitoring and Reporting:
In the clinical trials for PF-05190457, anamorelin, macimorelin, and relamorelin, adverse events (AEs) were systematically collected at each study visit.[8][9] An AE is defined as any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.[8][9]
Data on AEs were collected through a combination of:
-
Spontaneous reporting by the study participants.
-
Direct questioning by the investigators during study visits.
-
Physical examinations .
-
Laboratory tests .
-
Vital sign measurements .
All AEs were recorded on Case Report Forms (CRFs), detailing the nature of the event, its onset and resolution, severity, and the investigator's assessment of its relationship to the study drug.
2. Assessment of Severity and Causality:
The severity of AEs was typically graded using a standardized scale, such as the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), especially in oncology trials like those for anamorelin.[10] The grades generally range from mild (Grade 1) to life-threatening (Grade 4) or death (Grade 5).
The relationship of the AE to the investigational drug was assessed by the clinical investigator based on their medical judgment. The assessment of causality is typically categorized as:
-
Related
-
Possibly related
-
Unlikely to be related
-
Not related
3. Expedited Reporting of Serious Adverse Events:
Serious Adverse Events (SAEs) are defined as any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.[8] All SAEs were required to be reported to the study sponsor by the investigator within 24 hours of their awareness of the event. The sponsor then has the responsibility to report these to the relevant regulatory authorities within a specified timeframe.
Mandatory Visualizations
Signaling Pathways of Ghrelin Receptor Modulators
The following diagrams illustrate the signaling pathways of the ghrelin receptor and the distinct mechanisms of an agonist and an inverse agonist.
Caption: Ghrelin agonist signaling pathway.
Caption: PF-05190457 inverse agonist action.
Experimental Workflow for Adverse Event Assessment
The following diagram illustrates the typical workflow for identifying, assessing, and reporting adverse events in a clinical trial setting.
Caption: Clinical trial adverse event workflow.
Discussion and Conclusion
The side effect profiles of PF-05190457 and other ghrelin modulators are intrinsically linked to their mechanism of action.
PF-05190457 , as a ghrelin receptor inverse agonist, is designed to reduce the constitutive activity of the GHSR. Its most prominent side effect, somnolence, is consistent with the known role of ghrelin in arousal and wakefulness.[11] The observed increase in heart rate, which demonstrates tachyphylaxis, suggests an initial adaptive response to GHSR blockade.[11] Overall, in its early-phase trials, PF-05190457 has been reported to be well-tolerated with mild to moderate adverse events.[12]
In contrast, ghrelin agonists like anamorelin, macimorelin, and relamorelin aim to mimic the effects of endogenous ghrelin. Consequently, their side effect profiles are largely extensions of ghrelin's physiological actions. The high incidence of hyperglycemia with anamorelin and the dose-related worsening of glycemic control with relamorelin are in line with ghrelin's known effects on glucose homeostasis.[5][6][13] Gastrointestinal side effects, such as nausea, are also predictable given ghrelin's role in gut motility and appetite stimulation. The mild and transient dysgeusia reported with macimorelin appears to be a more specific effect of that particular molecule.[4]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. ochsu.ca [ochsu.ca]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity and specificity of the macimorelin test for diagnosis of AGHD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials [cancer.fr]
- 6. The ASCO Post [ascopost.com]
- 7. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. d-nb.info [d-nb.info]
- 10. ROMANA 3: a phase 3 safety extension study of anamorelin in advanced non-small-cell lung cancer (NSCLC) patients with cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-5190457 in a Laboratory Setting
Immediate Safety and Logistical Information
The primary step in the disposal of any chemical, including PF-5190457, is to consult the compound's SDS. This document, provided by the manufacturer, contains detailed information regarding physical and chemical properties, hazards, and, most importantly, specific handling, storage, and disposal instructions. If an SDS is not immediately available, it should be requested from the supplier.
In the absence of a specific SDS for this compound, the following general procedures for the disposal of non-hazardous and hazardous chemical waste in a laboratory setting should be strictly followed. These procedures are designed to minimize risk to personnel and the environment.
Standard Operating Procedure for Chemical Disposal
Researchers must follow their institution's and local regulatory agency's guidelines for chemical waste disposal. The following steps represent a general best-practice workflow:
-
Waste Identification and Segregation:
-
Determine if this compound is considered hazardous waste according to local, state, and federal regulations. In the absence of specific data, it is prudent to treat it as potentially hazardous.
-
Segregate waste containing this compound from other laboratory waste streams. This includes contaminated labware (e.g., vials, pipette tips), unused product, and solutions.
-
-
Containerization:
-
Use a dedicated, properly labeled waste container for this compound waste. The container should be made of a material compatible with the chemical and any solvents used.
-
The label should clearly indicate "Hazardous Waste" (or as required by local regulations) and list the chemical name "this compound" and its approximate concentration and quantity.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
-
Keep the container closed except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit, a disposal request should be submitted to the institution's Environmental Health and Safety (EHS) department.
-
EHS personnel are trained to handle and transport hazardous waste for final disposal by a licensed waste management vendor.
-
Quantitative Data Summary
As specific quantitative data regarding the disposal of this compound is not publicly available, the following table provides a general framework for the types of information that would typically be found in a comprehensive disposal plan.
| Parameter | Guideline | Source |
| Waste Classification | To be determined by institutional EHS based on available data and local regulations. Assumed to be a chemical waste. | Institutional and Local Regulations |
| Recommended Waste Container | Chemically resistant, sealed container (e.g., high-density polyethylene). | General Laboratory Best Practices |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Concentration, Accumulation Start Date. | Institutional EHS and Regulatory Standards |
| Storage Conditions | Secure, ventilated area, away from incompatible materials. | General Laboratory Best Practices |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
It is the responsibility of every researcher to be knowledgeable about the appropriate disposal procedures for the chemicals they handle. By following these guidelines and consulting with their institution's safety professionals, scientists can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
Essential Safety and Logistical Information for Handling PF-5190457
This document provides crucial guidance for the safe handling, use, and disposal of PF-5190457, a potent and selective ghrelin receptor inverse agonist. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper experimental conduct.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for accurate preparation of solutions and for understanding the compound's general characteristics.
| Property | Value |
| Molecular Weight | 512.67 g/mol |
| Formula | C₂₉H₃₂N₆OS |
| CAS Number | 1334782-79-4 |
| Purity | ≥98% (HPLC) |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, appropriate personal protective equipment must be worn at all times to minimize exposure.[1] The following PPE is recommended for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety glasses or goggles | Should be worn to protect against accidental splashes. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.[2] |
| Hand Protection | Nitrile gloves | Offers good resistance to a variety of chemicals.[2] Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities | For procedures that may generate aerosols or when handling larger quantities, a fit-tested N95 respirator or higher is recommended.[3] Work should be conducted in a well-ventilated area or a chemical fume hood. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage:
-
Store this compound at -20°C in a tightly sealed container.
-
Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[4]
Handling:
-
Allow the compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not dispose of down the drain or in the regular trash.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Solutions: Aqueous and solvent-based solutions containing this compound should be collected in appropriate, labeled hazardous waste containers.
Experimental Protocols
The following protocols are based on methodologies described in the available literature for the preparation and use of this compound.
Preparation of Stock Solutions
The preparation of stock solutions is a fundamental step for in vitro and in vivo experiments. The following table outlines a common protocol.
| Step | Procedure |
| 1. Solvent Selection | Choose an appropriate solvent based on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.[4] |
| 2. Calculation | Calculate the required mass of this compound to achieve the desired stock concentration, using its molecular weight of 512.67 g/mol . |
| 3. Dissolution | Add the calculated volume of solvent to the weighed this compound. Vortex or sonicate as needed to ensure complete dissolution. |
| 4. Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] |
In Vivo Dosing Solution Preparation
For animal studies, this compound can be prepared for oral or intraperitoneal administration. A sample protocol for preparing a dosing solution is provided below.[4]
| Step | Procedure |
| 1. Vehicle Composition | A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] |
| 2. Initial Dissolution | Dissolve the required amount of this compound in DMSO to create a concentrated stock.[4] |
| 3. Addition of Co-solvents | Add PEG300 to the DMSO solution and mix thoroughly. Then, add Tween-80 and mix again.[4] |
| 4. Final Dilution | Add saline to the mixture to achieve the final desired concentration and volume.[4] |
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: An example experimental workflow for in vivo studies with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
